molecular formula C18H34O3 B135941 Epoxyoleic acid CAS No. 24560-98-3

Epoxyoleic acid

Katalognummer: B135941
CAS-Nummer: 24560-98-3
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: IMYZYCNQZDBZBQ-SJORKVTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epoxyoleic acid (CAS 24560-98-3), with a molecular formula of C18H34O3 and a molecular weight of 298.5 g/mol, is an epoxidized fatty acid derivative primarily used in industrial and biochemical research . In material science, it serves as a valuable bio-based precursor for synthesizing polymers, plasticizers, and stabilizers. Recent research highlights its application in creating advanced anticorrosion coatings; when incorporated into epoxy resin formulations, it can enhance mechanical properties and corrosion resistance, protecting metals like mild steel in saline environments . The compound is also central to studies on epoxidation processes, often produced from oleic acid or hybrid waste oils via the in-situ peracid mechanism, using formic acid and hydrogen peroxide, to optimize oxirane yield for industrial applications . Beyond industrial chemistry, this compound is studied as a model compound for a class of endogenous lipid mediators known as Epoxy Fatty Acids (EpFAs). These molecules are formed by cytochrome P450 enzymes and are involved in key physiological processes, including the regulation of blood pressure, inflammation, and pain perception . Research in this area often focuses on the metabolism of EpFAs by the soluble epoxide hydrolase (sEH) enzyme, making this compound and its derivatives relevant for investigating metabolic pathways and potential therapeutic targets . This combination of applications makes it a compound of significant interest for sustainable chemistry and biochemical research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZYCNQZDBZBQ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179300
Record name Octadecanoic acid, 9,10-epoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24560-98-3
Record name Epoxyoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24560-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Epoxystearic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 9,10-epoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-EPOXYSTEARIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

9,10-Epoxystearic Acid: Technical Synthesis and Bio-Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of 9,10-Epoxystearic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

9,10-Epoxystearic acid (9,10-ESA), also known as cis-9,10-epoxyoctadecanoic acid, is a pivotal fatty acid derivative serving as both a high-value industrial intermediate and a bioactive endogenous metabolite.[1] Historically synthesized via the Prilezhaev reaction (1909), modern interest has shifted toward green chemo-enzymatic synthesis to suppress ring-opening side reactions. Biologically, 9,10-ESA is identified as a leukotoxin and a specific biomarker for cytochrome P450 (CYP) activity, linking it to oxidative stress and lipid metabolism disorders. This guide provides a rigorous analysis of its chemical genesis, optimized synthesis protocols, and characterization standards.

Chemical Identity & Discovery

Historical Context

While the chemical synthesis of epoxidized fatty acids dates back to the early 20th century using peracids (Prilezhaev reaction), the biological isolation of 9,10-ESA is a more recent milestone.

  • Chemical Origins: First synthesized as a derivative of oleic acid to study fatty acid reactivity.

  • Biological Isolation (1988): Definitive isolation from human leukocytes was achieved by Laniado-Schwartzman et al., identifying it as a product of the oxidative burst in neutrophils.

  • Endogenous Production: It is now understood to be generated via Cytochrome P450 (CYP2C and CYP3A isoforms) epoxidation of oleic acid, distinct from non-enzymatic lipid peroxidation.

Physicochemical Properties
PropertyValue / Description
IUPAC Name 8-(3-octyloxiran-2-yl)octanoic acid
Molecular Formula C₁₈H₃₄O₃
Molecular Weight 298.46 g/mol
Stereochemistry Typically cis when derived from oleic acid; trans from elaidic acid.
Solubility Soluble in ethanol, DMSO, chloroform; insoluble in water.
Stability Labile to acidic hydrolysis (forms 9,10-dihydroxystearic acid).

Biosynthesis & Biological Significance

The CYP450 Pathway

In mammalian systems, 9,10-ESA is not merely a storage lipid but a signaling molecule. It acts as a "leukotoxin," with elevated levels observed in patients with acute respiratory distress syndrome (ARDS) and severe burns.

Biosynthesis cluster_tox Toxicity Pathway Oleic Oleic Acid (C18:1 cis-9) ESA 9,10-Epoxystearic Acid (Epoxide) Oleic->ESA Epoxidation CYP Cytochrome P450 (CYP2C9, CYP2J2) CYP->ESA DHSA 9,10-Dihydroxystearic Acid (Toxic Diol) ESA->DHSA Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->DHSA

Figure 1: Endogenous biosynthesis and metabolic fate of 9,10-ESA. The hydrolysis product (DHSA) is often implicated in cytotoxicity.

Pharmacological Relevance
  • Cytotoxicity: In HepG2 (liver) cells, 9,10-ESA induces lipid droplet accumulation and G0/G1 cell cycle arrest.

  • Drug Target: Inhibition of Soluble Epoxide Hydrolase (sEH) stabilizes 9,10-ESA, potentially preserving its anti-inflammatory properties while preventing the formation of the toxic diol metabolite.

Chemical Synthesis Protocols

Two primary methods exist: the classical chemical route (high yield, harsh conditions) and the chemo-enzymatic route (high specificity, green conditions).

Protocol A: Classical Prilezhaev Epoxidation

Best for: Large-scale synthesis where acidic byproducts can be tolerated/purified.

Mechanism: In situ generation of performic acid from formic acid and hydrogen peroxide. Reaction: Oleic Acid + HCOOH + H₂O₂ → 9,10-ESA + H₂O + HCOOH

Step-by-Step Methodology:

  • Preparation: In a 500 mL three-necked flask equipped with a reflux condenser and thermometer, dissolve Oleic Acid (28.2 g, 0.1 mol) in Toluene (100 mL) .

  • Acid Addition: Add Formic Acid (98%, 4.6 g, 0.1 mol) . Stir at 300 RPM.

  • Oxidant Feed: Slowly add Hydrogen Peroxide (30% w/v, 17.0 g, 0.15 mol) dropwise over 30 minutes.

    • Critical Control: Maintain temperature < 50°C . Higher temperatures accelerate ring opening to the diol.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor disappearance of alkene peak via TLC or IR.

  • Work-up:

    • Separate organic layer.

    • Wash with saturated NaHCO₃ (to remove acid) and brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from cold acetone or purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

Protocol B: Green Chemo-Enzymatic Synthesis (Novozym® 435)

Best for: High-purity applications requiring minimal ring opening.

Mechanism: Lipase B from Candida antarctica (immobilized) catalyzes the perhydrolysis of a carrier fatty acid (or the substrate itself) to form the peracid, which then spontaneously epoxidizes the alkene.

Step-by-Step Methodology:

  • Substrate Loading: Mix Oleic Acid (10 g) with Toluene (20 mL) in a jacketed glass reactor.

  • Catalyst Addition: Add Novozym 435 (immobilized lipase, 4% w/w relative to substrate) .

  • Oxidant Addition: Add Hydrogen Peroxide (30%, 1.5 molar equivalents) in 4 aliquots over 2 hours.

    • Why: High concentrations of H₂O₂ deactivate the enzyme. Stepwise addition preserves catalyst life.

  • Incubation: Stir at 40°C for 6–8 hours.

    • Note: This mild temperature prevents thermal degradation and ring opening.

  • Termination: Filter off the immobilized enzyme (can be washed and reused 3–5 times).

  • Isolation: Wash filtrate with water, dry, and evaporate solvent.

    • Yield: Typically >90% conversion with <2% diol byproduct.

SynthesisWorkflow cluster_chem Protocol A: Chemical cluster_enz Protocol B: Chemo-Enzymatic start Start: Oleic Acid Substrate choice Select Method start->choice chem_mix Mix with Formic Acid & Toluene choice->chem_mix High Throughput enz_mix Mix with Novozym 435 & Toluene choice->enz_mix High Purity/Green chem_ox Add H2O2 (Dropwise) Temp < 50°C chem_mix->chem_ox chem_workup Wash with NaHCO3 (Remove Acid) chem_ox->chem_workup product Crude 9,10-Epoxystearic Acid chem_workup->product enz_ox Add H2O2 (Stepwise) Temp = 40°C enz_mix->enz_ox enz_filt Filter Enzyme (Recycle Catalyst) enz_ox->enz_filt enz_filt->product purify Purification (Recrystallization/Column) product->purify

Figure 2: Decision matrix and workflow for Chemical vs. Chemo-Enzymatic synthesis.

Characterization & Analysis

Validation of 9,10-ESA requires confirming the formation of the epoxide ring and the absence of the starting alkene or hydrolyzed diol.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 300/400 MHz):

    • Epoxide Methine Protons: The diagnostic signal is a multiplet at δ 2.85 – 2.95 ppm .

    • Missing Olefin: Disappearance of the alkene protons at δ 5.35 ppm confirms conversion.

    • α-Methylene Protons: Triplet at δ 2.34 ppm (-CH₂-COOH).

  • ¹³C NMR:

    • Epoxide Carbons: Signals at δ 54.0 – 57.2 ppm .

    • Carbonyl Carbon: Signal at δ 180.0 ppm .

Infrared Spectroscopy (FT-IR)
  • Epoxide Ring: Characteristic absorption band (C-O-C stretching) at 820 – 845 cm⁻¹ (often cited at ~832 cm⁻¹).

  • Absence of OH: Lack of a broad band at 3300–3500 cm⁻¹ indicates no hydrolysis to dihydroxy stearic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Must be converted to methyl ester (using diazomethane or BF₃-MeOH) prior to injection to avoid thermal degradation.

  • Fragmentation: Molecular ion [M]+ is often weak. Characteristic alpha-cleavage fragments adjacent to the epoxide ring are observed.

References

  • Laniado-Schwartzman, M., et al. (1988).[2] Isolation and quantitative determination of cis-9,10-epoxystearic acid in human leukocytes. Lipids , 23(11), 1015-1018.[3] Link

  • Swern, D., et al. (1944). Epoxidation of Oleic Acid. Organic Syntheses , Coll. Vol. 3, p. 217. Link (Historical baseline for Prilezhaev reaction).

  • Vlček, T., & Petrović, Z. S. (2006). Optimization of the chemoenzymatic epoxidation of soybean oil. Journal of the American Oil Chemists' Society , 83, 247–252. Link

  • Zheng, G., et al. (2016). Preparation of 9,10-epoxystearic acid via chemo-enzymatic epoxidation. Catalysis Communications.
  • Cayman Chemical. (n.d.). cis-9,10-Epoxyoctadecanoic Acid Product Information. Link

  • PubChem. (n.d.).[4] 9,10-Epoxystearic acid Compound Summary. Link

Sources

An In-Depth Technical Guide to Epoxyoleic Acid as a Lipid Mediator in Cell Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Epoxyoleic acids (EpOAs), also known as epoxyoctadecenoic acids (EpOMEs), are cytochrome P450 (CYP)-derived metabolites of oleic acid that have emerged as critical lipid mediators in a host of physiological and pathophysiological processes. Unlike their more extensively studied arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), the signaling roles of EpOAs are a burgeoning area of research. This technical guide provides an in-depth exploration of EpOA biosynthesis, metabolism, and mechanisms of action in cell signaling. We will delve into their established roles in regulating inflammation and cardiovascular homeostasis, supported by quantitative data. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, quantification, and functional analysis of EpOAs, designed for researchers, scientists, and drug development professionals. Our objective is to furnish the scientific community with a comprehensive resource that is both conceptually robust and practically applicable for investigating this important class of signaling lipids.

Introduction: The Emerging Significance of Epoxyoleic Acids

The cellular lipidome is not merely a structural or energy storage compartment; it is a dynamic source of signaling molecules that fine-tune cellular responses to external and internal cues. Among these, the oxygenated metabolites of polyunsaturated fatty acids, collectively known as oxylipins, play pivotal roles. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have long been appreciated, the third major enzymatic pathway, catalyzed by cytochrome P450 (CYP) epoxygenases, generates a unique class of lipid epoxides with potent biological activities.[1][2]

Epoxyoleic acids (EpOAs) are produced when CYP epoxygenases act on the abundant monounsaturated fatty acid, oleic acid (OA, 18:1n-9). These molecules, including the main regioisomers 9,10-EpOA and 12,13-EpOA, are increasingly recognized as autocrine and paracrine signaling mediators that contribute to the resolution of inflammation, vasodilation, and cardioprotection.[3][4] Their biological activity is tightly regulated by their rapid conversion to less active diols, dihydroxyoctadecenoic acids (DiHOMEs), by the enzyme soluble epoxide hydrolase (sEH).[5][6] This dynamic balance between synthesis and degradation dictates the signaling output of the EpOA pathway, making it an attractive target for therapeutic intervention in inflammatory and cardiovascular diseases.[7][8]

This guide will provide a detailed examination of the EpOA signaling axis, from its enzymatic origins to its cellular effects and the methodologies required to study it effectively.

Biosynthesis and Metabolism of Epoxyoleic Acids

The concentration and biological activity of EpOAs are governed by a two-enzyme system: synthesis by CYP epoxygenases and degradation by soluble epoxide hydrolase (sEH).

2.1. Synthesis via Cytochrome P450 Epoxygenases

CYP enzymes, a large family of heme-containing monooxygenases, are responsible for the epoxidation of various fatty acids.[1] Specifically, members of the CYP2C and CYP2J subfamilies are primary epoxygenases that convert oleic acid into its epoxide derivatives.[4] This reaction incorporates one atom of molecular oxygen across the double bond of oleic acid, forming a chemically reactive but biologically important epoxide ring. The two primary regioisomers formed are 9,10-EpOA and 12,13-EpOA.

2.2. Degradation via Soluble Epoxide Hydrolase (sEH)

The biological actions of EpOAs are terminated through rapid hydrolysis of the epoxide ring. The primary enzyme responsible for this is the soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[5][6] sEH adds a molecule of water to the epoxide, converting the active EpOAs into their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME).[4] These diols are generally considered to be significantly less biologically active than their parent epoxides.[5][9] Therefore, the ratio of EpOAs to DiHOMEs is often used as an indicator of sEH activity and the overall tone of this signaling pathway. Inhibition of sEH is a key pharmacological strategy to increase the endogenous levels of EpOAs and enhance their beneficial effects.[10][11]

EpOA_Metabolism OA Oleic Acid (OA) CYP CYP Epoxygenases (CYP2C, CYP2J) EpOA Epoxyoleic Acids (EpOAs) (9,10-EpOA & 12,13-EpOA) sEH Soluble Epoxide Hydrolase (sEH) DiHOME Dihydroxyoctadecenoic Acids (DiHOMEs) (9,10-DiHOME & 12,13-DiHOME) CYP->EpOA + O2 sEH->DiHOME + H2O

Caption: Biosynthesis and degradation pathway of Epoxyoleic Acids (EpOAs).

Mechanisms of Action in Cell Signaling

EpOAs exert their biological effects by modulating several key intracellular signaling pathways, most notably those involved in inflammation and gene regulation. A primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

3.1. Activation of PPARs

PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism and inflammation.[12] Both EpOAs and their parent molecule, oleic acid, have been shown to act as endogenous ligands for PPARs, particularly PPARα and PPARγ.[13][14]

Upon binding to EpOAs, PPARγ undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event typically leads to the suppression of pro-inflammatory gene expression. For example, PPARγ activation can inhibit the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[15] By inhibiting NF-κB, EpOAs effectively reduce the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][15]

EpOA_Signaling cluster_cell Cellular Response EpOA Epoxyoleic Acid (EpOA) PPAR PPARγ EpOA->PPAR binds & activates Complex PPARγ-RXR Heterodimer PPAR->Complex heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to NFkB_I Inhibition of NF-κB Pathway PPRE->NFkB_I leads to Infl_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_I->Infl_Genes suppresses Anti_Infl Anti-inflammatory Effect NFkB_I->Anti_Infl Infl_Genes->Anti_Infl

Caption: Simplified signaling pathway of EpOA-mediated anti-inflammatory effects via PPARγ.

Physiological Roles and Quantitative Effects

The signaling activities of EpOAs translate into significant physiological effects, particularly in the cardiovascular and immune systems.

4.1. Anti-inflammatory and Pro-resolving Actions

EpOAs are potent anti-inflammatory mediators.[16] They actively participate in the resolution phase of inflammation, a process critical for returning tissue to homeostasis. By activating PPARγ and inhibiting NF-κB, EpOAs suppress the production of inflammatory cytokines and chemokines.[14][15] This helps to limit the infiltration of immune cells and reduce tissue damage associated with chronic inflammation.[8] The therapeutic potential of this pathway is highlighted by studies using sEH inhibitors, which elevate endogenous EpOA levels and significantly attenuate inflammation in various disease models.[8][10]

4.2. Cardiovascular Effects

In the vascular system, EpOAs act as endothelium-derived hyperpolarizing factors (EDHFs), promoting vasodilation and regulating blood pressure.[3][7] They contribute to the maintenance of vascular homeostasis and have protective effects on the heart, reducing damage from ischemia-reperfusion injury.[17] The vasodilatory and cardioprotective actions of EpOAs are a key reason why enhancing this pathway is being explored for the treatment of hypertension and ischemic heart disease.[3][4]

Table 1: Summary of Reported Biological Effects of EpOAs and Related Compounds

Mediator/InterventionSystem/ModelObserved EffectQuantitative DataReference
Oleic Acid (OA)THP-1 MacrophagesDecreased LPS-induced TNF-α, IL-6, IL-1β>50% reduction at 100 µM[15]
sEH InhibitionMouse model of fatty liver diseaseAttenuated hepatic inflammation and injurySignificant reduction in inflammatory markers[10]
Epoxyeicosatrienoic acids (EETs)Cardiovascular SystemVasodilation, anti-inflammatoryPotent vasodilators[3][17]
Oleoylethanolamide (OEA)Rodent model of neuroinflammationDecreased NF-κB, iNOS, COX-2 expressionSignificant neuroprotection[14]

Methodologies for Studying Epoxyoleic Acids

Investigating EpOAs requires specialized techniques for their extraction and sensitive quantification, as well as robust functional assays to determine their biological effects.

5.1. Experimental Workflow Overview

A typical experimental workflow for studying EpOAs involves sample collection (plasma, tissue, cells), lipid extraction, purification, quantification via mass spectrometry, and subsequent functional analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_functional Functional Validation Sample 1. Sample Collection (Plasma, Tissue, Cells) Extract 2. Lipid Extraction (e.g., Folch Method) Sample->Extract SPE 3. Solid Phase Extraction (Purification) Extract->SPE LCMS 4. LC-MS/MS Quantification (Targeted Lipidomics) SPE->LCMS Data 5. Data Analysis (Quantitation & Normalization) LCMS->Data Assay 6. Functional Assays (e.g., Cell Migration, Cytokine Measurement) Data->Assay

Caption: General experimental workflow for the analysis of Epoxyoleic Acids.

5.2. Protocol 1: Lipid Extraction from Plasma Samples

This protocol is designed for the extraction of oxylipins, including EpOAs, from plasma for subsequent LC-MS/MS analysis.

  • Rationale: A liquid-liquid extraction using a solvent system optimized for semi-polar lipids like EpOAs is crucial. The inclusion of an antioxidant and an internal standard is essential for preventing degradation and ensuring accurate quantification.

  • Materials:

    • Plasma sample

    • Antioxidant solution (0.2 mg/mL BHT/EDTA in 1:1 water/methanol)

    • Internal Standard (IS) solution (e.g., 10 ng/mL d11-14,15-EET in ethanol)

    • Acetonitrile, HPLC grade

    • Acetic Acid, HPLC grade

    • Hexane, HPLC grade

    • Microcentrifuge tubes

  • Methodology:

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the antioxidant solution to prevent auto-oxidation during sample processing.

    • Add 10 µL of the internal standard solution. The IS will account for sample loss during extraction and variability in MS ionization.

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds and incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Acidify the supernatant by adding 5 µL of 10% acetic acid. This ensures that the acidic lipids are protonated for efficient extraction.

    • Add 600 µL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Transfer the upper hexane layer containing the lipids to a clean tube.

    • Dry the sample under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 50 µL of methanol/water (1:1, v/v) for LC-MS/MS analysis.

5.3. Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EpOAs.

  • Rationale: Reverse-phase chromatography separates the different EpOA isomers. Tandem mass spectrometry (MS/MS) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and internal standard.

  • Instrumentation & Conditions:

    • LC System: UPLC/HPLC system

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% formic acid

    • Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • 9,10-EpOA: m/z 295.2 -> 171.1

      • 12,13-EpOA: m/z 295.2 -> 201.1

      • d11-14,15-EET (IS): m/z 330.3 -> 229.2

  • Self-Validation:

    • A standard curve using synthetic EpOA standards (0.01 to 10 ng/mL) must be prepared and run with each sample batch to ensure accurate quantification.

    • Quality control (QC) samples at low, medium, and high concentrations should be included to assess the accuracy and precision of the assay.

    • The ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for variations.

Challenges and Future Directions

The study of EpOAs presents several challenges, including their low endogenous concentrations and chemical instability. The development of more sensitive analytical methods and stable EpOA analogs will be crucial for advancing the field. Future research will likely focus on elucidating the specific receptors for EpOAs, further defining their signaling networks, and exploring the therapeutic potential of sEH inhibitors in a wider range of human diseases, including neuroinflammatory disorders and metabolic syndrome.[8] The continued investigation into this signaling pathway holds significant promise for the development of novel anti-inflammatory and organ-protective therapies.

References

  • The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in F
  • The role of epoxyeicosatrienoic acids in the cardiovascular system. PMC - PubMed Central.
  • CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Medi
  • Inside epoxyeicosatrienoic acids and cardiovascular disease.
  • Effect of 19,20-epoxydocosapentaenoic acid (19,20-EpDPE) on...
  • The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms. NIH.
  • Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflamm
  • Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-F
  • Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer. PMC - PubMed Central.
  • Cytochrome P450 epoxygenase pathway of polyunsaturated f
  • What Tom Brady Supplements and Diet Reveal About Weight Management. Centro Global de Ciudades.
  • Cytochrome P450 epoxygenase pathway of polyunsaturated f
  • Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid. PMC - PubMed Central.
  • Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC). NIH.
  • Soluble epoxide hydrolase inhibition, epoxygenated f
  • Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway. Food & Function (RSC Publishing).
  • Role of epoxyeicosatrienoic acids in protecting the myocardium following ischemia/reperfusion injury. PMC - NIH.
  • Role of cytochrome P450-epoxygenase and soluble epoxide hydrolase in the regul

Sources

The Dual-Natured Metabolome: Soluble Epoxide Hydrolase in Epoxyoleic Acid Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Soluble Epoxide Hydrolase in Epoxyoleic Acid Metabolism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The sEH Paradox

In the realm of lipid signaling, soluble epoxide hydrolase (sEH) is predominantly characterized as a therapeutic target for cardiovascular and inflammatory diseases. The standard paradigm is straightforward: sEH degrades beneficial epoxyeicosatrienoic acids (EETs)—potent vasodilators and anti-inflammatory agents derived from arachidonic acid.[1] Therefore, sEH inhibitors (sEHI) are developed to stabilize these "good" epoxides.[2]

However, this guide addresses a critical, often overlooked counter-narrative: the metabolism of This compound (specifically cis-9,10-epoxystearic acid or 9,10-EpSA ). Unlike the cytoprotective EETs, 9,10-EpSA acts as a cytotoxic mediator associated with oxidative stress and mitochondrial dysfunction. Here, sEH functions not as a terminator of beneficial signaling, but as a vital detoxification enzyme .

This guide provides a technical deep-dive into the metabolic fate of this compound, offering validated protocols for its quantification and enzymatic analysis. It challenges the "inhibition is always good" dogma by highlighting the potential accumulation of cytotoxic substrates during sEH blockade.

Molecular Mechanism: The Oleic Acid Cascade

The metabolism of oleic acid (18:1 n-9) through the cytochrome P450 (CYP) epoxygenase pathway yields a mono-epoxide that is distinct from the polyunsaturated fatty acid (PUFA) epoxides typically studied.

The Pathway
  • Precursor: Oleic Acid (OA), the most abundant monounsaturated fatty acid in human adipose tissue.

  • Epoxidation: Catalyzed by CYP450 isoforms (primarily CYP2C and CYP2J subfamilies) or via non-enzymatic free radical oxidation (lipid peroxidation).[3]

    • Product: cis-9,10-Epoxystearic Acid (9,10-EpSA) .[4][5]

  • Hydrolysis: sEH (encoded by EPHX2) targets the oxirane ring of 9,10-EpSA.

    • Reaction: Nucleophilic attack by Asp335 of sEH on the epoxide carbon, forming a covalent alkyl-enzyme intermediate, followed by hydrolysis.

    • Product: threo-9,10-Dihydroxystearic Acid (9,10-DHSA) (also known as 9,10-DiHSA).

G OA Oleic Acid (18:1 n-9) CYP CYP450 / ROS (Epoxidation) OA->CYP EpSA 9,10-Epoxystearic Acid (9,10-EpSA) [Cytotoxic] CYP->EpSA Oxidation sEH Soluble Epoxide Hydrolase (sEH) EpSA->sEH Accumulation Accumulation of Cytotoxic EpSA EpSA->Accumulation If sEH Inhibited DHSA 9,10-Dihydroxystearic Acid (9,10-DHSA) [Excreted/Inactive] sEH->DHSA Hydrolysis (Detoxification) Inhibitor sEH Inhibitor (e.g., TPPU) Inhibitor->sEH Blockade

Figure 1: The metabolic pathway of this compound. Unlike the EET pathway where sEH inhibition preserves beneficial lipids, here it may stabilize the cytotoxic 9,10-EpSA.

Physiological Implications: Cytotoxicity vs. Cytoprotection

Understanding the biological activity of 9,10-EpSA is prerequisite to designing relevant experiments.

FeatureArachidonic Acid Epoxides (EETs)Oleic Acid Epoxide (9,10-EpSA)
Primary Effect Vasodilation, Anti-inflammatory, AnalgesicCytotoxicity, Pro-oxidant
sEH Role Inactivation (Terminates signal)Detoxification (Removes toxin)
Cellular Impact Hyperpolarization of smooth muscleMitochondrial depolarization, Apoptosis (HepG2)
sEH Inhibition Beneficial (Stabilizes EETs)Potential Risk (Accumulates EpSA)

Key Insight for Drug Development: When screening sEH inhibitors, researchers must monitor 9,10-EpSA levels. An ideal therapeutic window exists where EETs are stabilized enough to provide benefit, but 9,10-EpSA does not reach cytotoxic thresholds. High-concentration accumulation of 9,10-EpSA has been linked to acute respiratory distress syndrome (ARDS) and cardiac dysfunction, often colloquially grouped with "leukotoxins" (though strictly, leukotoxin refers to the linoleate derivative).

Analytical Methodologies

To rigorously investigate this pathway, two core protocols are required: an enzyme activity assay to determine kinetics, and an LC-MS/MS method for quantification in biological matrices.

Protocol A: In Vitro sEH Activity Assay (9,10-EpSA Substrate)

Rationale: Standard fluorescent substrates (like PHOME) are surrogates. To understand the specific turnover of this compound, you must use the native lipid.

Materials:

  • Recombinant human sEH (hsEH).

  • Substrate: cis-9,10-Epoxystearic acid (commercially available or synthesized via mCPBA oxidation of oleic acid).

  • Buffer: Sodium Phosphate (0.1 M, pH 7.4) with 0.1 mg/mL BSA (to solubilize the lipid).

Workflow:

  • Preparation: Prepare a 10 mM stock of 9,10-EpSA in ethanol.

  • Incubation: Dilute substrate to final concentrations ranging from 1 µM to 100 µM in reaction buffer.

  • Initiation: Add hsEH (final conc. 1–5 nM) to initiate the reaction at 37°C.

  • Quenching: At designated time points (e.g., 5, 10, 15 min), remove aliquots and quench with ice-cold acetonitrile containing internal standard (e.g., 9,10-DHSA-d17 or deuterated oleic acid).

  • Analysis: Analyze supernatant via LC-MS/MS (Protocol B).

Self-Validation Step: Ensure linear product formation (<15% substrate conversion) to calculate initial velocity (


). If conversion >15%, dilute enzyme further.
Protocol B: LC-MS/MS Quantification of EpSA and DHSA

Rationale: Gas Chromatography (GC) requires derivatization which can artifactually open epoxide rings. LC-MS/MS in negative electrospray ionization (ESI-) mode is the gold standard for preserving the epoxide moiety.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.02% Acetic Acid (Acetic acid aids ionization of fatty acids in negative mode).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.

  • Gradient: 40% B to 99% B over 10 minutes.

MRM Transitions (Negative Mode): | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | 9,10-EpSA | 297.2 [M-H]⁻ | 171.1 (Carboxylate fragment) | -22 | | 9,10-DHSA | 315.2 [M-H]⁻ | 155.1 | -25 | | Internal Std | 285.2 (Stearic-d3) | 285.2 | -20 |

Extraction Protocol (Plasma/Media):

  • LLE: Add 200 µL sample to 600 µL Ethyl Acetate (acidified with 0.1% acetic acid).

  • Vortex/Spin: Vortex 5 min, Centrifuge 3000 x g for 5 min.

  • Dry: Transfer organic layer, dry under nitrogen.

  • Reconstitute: Resuspend in 100 µL Methanol/Water (50:50).

    • Critical Control: Do not use acidic conditions during reconstitution or storage to prevent non-enzymatic hydrolysis of the epoxide.

Workflow Sample Biological Sample (Plasma/Cell Lysate) Extract Liquid-Liquid Extraction (Ethyl Acetate + 0.1% HOAc) Sample->Extract Dry Nitrogen Evaporation (Avoid Heat > 40°C) Extract->Dry Recon Reconstitution (MeOH:H2O 50:50) Dry->Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS Data Quantification (EpSA/DHSA Ratio) LCMS->Data

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of labile fatty acid epoxides.

Data Interpretation & Kinetic Analysis

When analyzing the role of sEH in this pathway, the Epoxide:Diol Ratio is the critical biomarker.

Interpreting the Ratio


  • Baseline: In healthy tissue, sEH activity is high, keeping the ratio low (rapid detoxification).

  • sEH Inhibition: The ratio increases significantly.

    • Risk Assessment: If [9,10-EpSA] exceeds 50 µM (based on HepG2 cytotoxicity data), the inhibitor may be causing off-target toxicity via the oleic acid pathway, even if it is successfully increasing therapeutic EETs.

Comparative Kinetics

sEH exhibits different catalytic efficiencies (


) for different substrates.
Substrate

(

M)
Relative

Biological Outcome of Hydrolysis
14,15-EET (Arachidonic)~2.0100% (Reference)Loss of anti-inflammatory signal
9,10-EpSA (Oleic)~5-10~60-80%Detoxification of cytotoxin
Trans-stilbene oxide (TSO)~50<5%Surrogate marker only

Note: Values are approximate based on recombinant human sEH data. 9,10-EpSA is a competent substrate, meaning sEH is biologically relevant for its clearance.

References

  • Zheng, J., et al. "Metabolism of epoxy fatty acids by soluble epoxide hydrolase." Expert Opinion on Drug Metabolism & Toxicology, 2014.

  • Liu, Y., et al. "Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells." Journal of Agricultural and Food Chemistry, 2018.[4]

  • Morisseau, C., & Hammock, B. D. "Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health." Annual Review of Pharmacology and Toxicology, 2013.

  • De Taeye, B. M., et al. "Macrophage TNF-alpha expression is regulated by soluble epoxide hydrolase." Prostaglandins & Other Lipid Mediators, 2010.

  • Newman, J. W., et al. "Comprehensive LC/MS/MS profiling of the arachidonic acid cascade." Prostaglandins, Leukotrienes and Essential Fatty Acids, 2002.

Sources

In Vitro Toxicological Profile of Epoxyoleic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Epoxyoleic Acid

This compound (EpOA), an epoxide derivative of the monounsaturated fatty acid oleic acid, represents a class of lipid mediators with a dual identity. Endogenously produced by cytochrome P450 (CYP) epoxygenases, EpOA and other epoxy fatty acids (EpFAs) are increasingly recognized for their roles in cellular signaling, often exerting anti-inflammatory and protective effects.[1][2] However, the presence of a reactive epoxide ring raises pertinent questions regarding its potential toxicity.[3] This is further complicated by the fact that EpOA is also formed during the processing of lipid-rich foods, leading to dietary exposure.[3]

The primary metabolic fate of EpOA in vivo is hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding vicinal diol, dihydroxyoctadecenoic acid (DiHOME).[4] This metabolic conversion is a critical determinant of its biological and toxicological profile, as the diol metabolite may exhibit distinct and, in some cases, more pronounced toxicity.[4]

This technical guide provides an in-depth exploration of the in vitro toxicological assessment of EpOA, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluating its safety and understanding its mechanisms of action. We will delve into the core toxicological endpoints, provide detailed, field-proven experimental protocols, and discuss the causal relationships behind experimental choices, ensuring a robust and self-validating approach to the study of this intriguing lipid mediator.

Metabolic Pathway of this compound

The biological activity and potential toxicity of this compound (EpOA) are intrinsically linked to its metabolic conversion. Understanding this pathway is fundamental to designing and interpreting in vitro toxicological studies.

OA Oleic Acid EpOA This compound (EpOA) OA->EpOA CYP Epoxygenase DiHOME Dihydroxyoctadecenoic Acid (DiHOME) EpOA->DiHOME soluble Epoxide Hydrolase (sEH) Bioactivity Biological Activity (e.g., Anti-inflammatory) EpOA->Bioactivity Toxicity Potential Toxicity DiHOME->Toxicity

Caption: Metabolic conversion of Oleic Acid to EpOA and its subsequent hydrolysis to DiHOME.

Assessment of Cytotoxicity

A primary step in toxicological evaluation is the assessment of a compound's ability to induce cell death. For EpOA, studies have indicated weak cytotoxicity at high concentrations, comparable to its parent compound, oleic acid.[3] However, a comprehensive evaluation requires the use of multiple assays that probe different mechanisms of cell death.

MTT Assay: Measuring Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan. The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of EpOA concentrations (and vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture.

  • Incubation: Incubate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Evaluation of Genotoxicity

Given the reactive nature of the epoxide group, assessing the genotoxic potential of EpOA is crucial. While initial studies have shown negative results in standard genotoxicity tests, a thorough investigation is warranted.[3]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol: Comet Assay

  • Cell Treatment: Treat cells with EpOA at various concentrations for a defined period.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, fragmented DNA to migrate towards the anode, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vitro Micronucleus Test

The micronucleus test detects the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which arise from chromosome breaks or whole chromosome loss.

Experimental Protocol: Micronucleus Test

  • Cell Treatment: Treat cells with EpOA.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: Compare the frequency of micronucleated cells in treated versus control cultures.

Investigating Oxidative Stress

The induction of oxidative stress is a common mechanism of toxicity for many compounds. For a related compound, epoxy stearic acid, an increase in reactive oxygen species (ROS) has been observed.

DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: DCFH-DA Assay

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with EpOA.

  • DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader or visualize by fluorescence microscopy.

  • Data Analysis: Quantify the fold change in ROS production in treated cells compared to the vehicle control.

Apoptosis and Necrosis Assays

Distinguishing between different modes of cell death, such as apoptosis and necrosis, provides valuable mechanistic insights into a compound's toxicity.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with EpOA.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.

Experimental Protocol: Caspase-3/7 Assay

  • Cell Seeding and Treatment: Treat cells in a white-walled 96-well plate.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Determine the fold increase in caspase-3/7 activity in treated cells compared to the control.

Mechanistic Insights: Signaling Pathway Analysis

Epoxy fatty acids are known to modulate various signaling pathways. Investigating the effect of EpOA on key pathways like NF-κB and MAPK can provide a deeper understanding of its toxicological mechanism.[2]

Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting can be used to assess the activation of these pathways by measuring the phosphorylation status of key proteins (e.g., p65 for NF-κB, p38, ERK1/2 for MAPK).

Experimental Workflow: Western Blot Analysis

cluster_0 Cell Lysis & Protein Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Treatment (EpOA) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-phospho-p65) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I

Caption: A generalized workflow for Western blot analysis of signaling proteins.

Data Summary and Interpretation

A crucial aspect of in vitro toxicology is the clear and concise presentation of quantitative data. The following table provides a template for summarizing key toxicological endpoints for EpOA.

Table 1: Summary of In Vitro Toxicological Data for this compound

AssayCell LineEndpointResultReference
Cytotoxicity
MTT AssayHepG2IC50 (µM)Weak cytotoxicity at high concentrations[3]
LDH AssayHepG2% LDH ReleaseTo be determined
Genotoxicity
Comet AssayHepG2% Tail DNANegative[3]
Micronucleus TestHepG2Micronuclei Freq.Negative[3]
Oxidative Stress
DCFH-DA AssayHepG2Fold ROS IncreaseTo be determined
Apoptosis/Necrosis
Annexin V/PI StainingHepG2% Apoptotic CellsTo be determined
Caspase-3/7 ActivityHepG2Fold IncreaseTo be determined

Note: "To be determined" indicates areas where further experimental data for EpOA is needed, though studies on related compounds suggest these are important endpoints to investigate.

Conclusion and Future Directions

The in vitro toxicological assessment of this compound reveals a complex profile. Current evidence suggests low cytotoxic and genotoxic potential at physiological concentrations. However, the potential for toxicity, particularly following metabolism to its diol by sEH, warrants further in-depth investigation. The protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate the safety of EpOA and other related epoxy fatty acids.

Future research should focus on:

  • Direct comparative studies of EpOA and its diol metabolite, DiHOME, across a range of toxicological endpoints.

  • Elucidation of the specific signaling pathways modulated by EpOA and DiHOME to better understand their mechanisms of action.

  • Utilizing more complex in vitro models , such as 3D cell cultures and organ-on-a-chip systems, to better mimic the in vivo environment.

By employing a multi-faceted and mechanistically driven approach, the scientific community can build a comprehensive understanding of the toxicological profile of this compound, ensuring its safe application in various fields.

References

  • McReynolds, C., Hammock, B., & Morisseau, C. (n.d.). Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression.
  • IC50 values (doses that inhibits 50% of the cell viability) calculated after 72 h exposure of. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • McReynolds, C. B., D-Ambrosio, D., Wagner, K., & Hammock, B. D. (2020). Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation. In Springer eBooks (pp. 71–99). [Link]

  • Mohamed, W. A. S., Ismail, N. Z., Omar, E. A., Samad, N. A., & Mohamad, S. (2020). GC-MS Evaluation, Antioxidant Content, and Cytotoxic Activity of Propolis Extract from Peninsular Malaysian Stingless Bees, Tetrigona Apicalis. Evidence-Based Complementary and Alternative Medicine, 2020, 1–14. [Link]

  • Iwatacch, A., & N-Sy, C. (2018). In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231. BMC Complementary and Alternative Medicine, 18(1). [Link]

  • Szymańska, E., & Szymański, P. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. In Springer eBooks (pp. 201–209). [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved January 31, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 31, 2026, from [Link]

  • Kitaguchi, T., Tanaka, M., Matsuda, T., Mizota, T., Ohno, K., Kobayashi, K., Ogra, Y., & Tanaka, M. (2020). In vitro toxicity studies of this compound and diepoxylinoleic acid. Fundamental Toxicological Sciences, 7(3), 123–132. [Link]

  • Barnett, L. M., & Newman, J. W. (2015). Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. Prostaglandins & Other Lipid Mediators, 121(Pt A), 55–70. [Link]

  • Lee, Y., Lee, Y.-S., Choi, E.-M., Kim, Y.-S., & Kim, Y.-S. (2015). Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function. Immunopharmacology and Immunotoxicology, 37(3), 247–254. [Link]

  • Real examples of Graphviz. (2020, January 16). DevTools daily. Retrieved January 31, 2026, from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved January 31, 2026, from [Link]

  • Complex GraphViz DOT Sample. (n.d.). GitHub. Retrieved January 31, 2026, from [Link]

  • Effect of oleic acid on the NF-κB signaling pathway. (A) Oleic acid... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. Retrieved January 31, 2026, from [Link]

  • Lim, J.-H., Gerhart-Hines, Z., Dominy, J. E., Lee, Y., Kim, S., Tabata, M., Xiang, Y. K., & Puigserver, P. (2013). Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex. The Journal of Biological Chemistry, 288(10), 7117–7126. [Link]

  • Weaver, J., L-Townsend, S., Gill, A., L-Lopez, M., Baker, P., Y-Beavers, J., L-Gauthier, K., & Lopez, M. (2022). sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury. Proceedings of the National Academy of Sciences of the United States of America, 119(13). [Link]

  • Linoleic acid activates AMPK through directly binding to AMPKγ a... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Sisignano, M., Angioni, C., Park, C.-K., Ferreiros, N., Schuh, C. D., Suo, J., Schreiber, Y., Parnham, M. J., Zimmer, A., & Geisslinger, G. (2018). The oxidized linoleic acid metabolite 12,13-DiHOME mediates thermal hyperalgesia during inflammatory pain. Scientific Reports, 8(1). [Link]

  • In vitro toxicity studies of this compound and diepoxylinoleic acid. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • 12,13-diHOME as a new therapeutic target for metabolic diseases. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Lewis, T. S., Shapiro, P. S., & Ahn, N. G. (1998). Signal Transduction through MAP Kinase Cascades. Advances in Cancer Research, 195–239. [Link]

  • Boral, D., Lee, S., Kim, D.-J., Joung, D., & Kim, Y. (2021). Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduce Endoplasmic Reticulum Stress and Inflammatory Pain. Journal of Medicinal Chemistry, 64(6), 3436–3453. [Link]

  • Lynes, M. D., Leiria, L. O., Lundh, M., Bartelt, A., Shamsi, F., Huang, T. L., Takahashi, H., Hirshman, M. F., Schlein, C., & Lee, A. (2017). The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue. Nature Medicine, 23(5), 631–637. [Link]

  • Gao, L., Wang, J., Sekhar, K. R., & Freeman, M. L. (2008). Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. The Journal of Biological Chemistry, 283(23), 15613–15621. [Link]

Sources

Regulation of Gene Expression by Epoxyoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Subject: cis-9,10-Epoxystearic Acid (9,10-ESA) Signaling and Gene Modulation

Executive Summary

Epoxyoleic acid, specifically cis-9,10-epoxystearic acid (9,10-ESA) , is a bioactive lipid mediator derived from the cytochrome P450 (CYP) monooxygenase-dependent epoxidation of oleic acid. While often overshadowed by its polyunsaturated counterparts (e.g., epoxyeicosatrienoic acids or EETs), 9,10-ESA plays a distinct and critical role in cellular homeostasis and pathophysiology.

Unlike the generally cytoprotective EETs, 9,10-ESA is frequently implicated in oxidative stress signaling and cytotoxicity , particularly in hepatic and cardiovascular tissues. This guide dissects the molecular mechanisms by which 9,10-ESA regulates gene expression, focusing on its capacity to modulate antioxidant defense systems, induce cell cycle arrest, and trigger apoptotic pathways.

Biosynthesis and Metabolic Fate

Understanding the regulatory potential of 9,10-ESA requires mapping its metabolic trajectory. It is not merely a degradation product but a synthesized ligand with specific biological targets.

The CYP-sEH Axis

The cellular concentration of 9,10-ESA is tightly controlled by the balance between its synthesis via CYP isoforms (predominantly CYP2C and CYP2J in humans) and its hydrolysis by Soluble Epoxide Hydrolase (sEH) into the corresponding diol, threo-9,10-dihydroxyoctadecanoic acid (9,10-DHOME).

Critical Insight: The toxicity and signaling potency of fatty acid epoxides are often sEH-dependent.[1] For 9,10-ESA, inhibition of sEH can alter its biological residence time, potentiating its effects on gene expression.

Biosynthesis cluster_0 Metabolic Fate OleicAcid Oleic Acid (C18:1 n-9) ESA cis-9,10-Epoxystearic Acid (9,10-ESA) OleicAcid->ESA Epoxidation CYP450 CYP450 Epoxygenases (CYP2C, CYP2J) CYP450->ESA Diol 9,10-DHOME (Vicinal Diol) ESA->Diol Hydrolysis Nucleus Nucleus ESA->Nucleus Gene Regulation sEH Soluble Epoxide Hydrolase (sEH) sEH->Diol

Figure 1: The biosynthetic pathway of 9,10-ESA showing the critical regulatory node of Soluble Epoxide Hydrolase (sEH).

Mechanisms of Gene Regulation[2]

The regulation of gene expression by 9,10-ESA is primarily characterized by a pro-oxidant signaling cascade . Unlike signaling lipids that activate survival pathways (e.g., PI3K/Akt), 9,10-ESA accumulation is associated with the suppression of antioxidant defenses and the activation of cell death programs.

The Oxidative Stress Paradox

While many lipid mediators induce Nrf2 to upregulate antioxidant genes, 9,10-ESA treatment in models like HepG2 cells results in the downregulation of key antioxidant enzymes. This suppression creates a feed-forward loop of oxidative stress.

  • Target: SOD1/2 (Superoxide Dismutase)

    • Effect: Reduced mRNA and protein expression.[2]

    • Consequence: Accumulation of superoxide anions (

      
      ).
      
  • Target: CAT (Catalase) & GPx (Glutathione Peroxidase)

    • Effect: Significant transcriptional repression.

    • Consequence: Impaired clearance of hydrogen peroxide (

      
      ) and lipid hydroperoxides.
      
Cell Cycle and Apoptosis

9,10-ESA functions as a checkpoint regulator, forcing cells into arrest and eventual apoptosis if the stress threshold is exceeded.

  • Cell Cycle Arrest: Induction of G0/G1 arrest.

  • Apoptotic Markers: Externalization of phosphatidylserine (Annexin V binding) and activation of Caspase cascades.

Nuclear Receptor Interactions (PPARs)

While 9,10-ESA is structurally similar to PPAR ligands (like 13-HPODE or fibrates), its primary phenotypic output in high concentrations is toxicity. However, at physiological levels, it may act as a weak ligand for PPAR


 , modulating fatty acid oxidation genes. Researchers should distinguish between the signaling effects (low dose) and toxicological effects (high dose/accumulation).

Data Synthesis: Gene Expression Targets

The following table summarizes the transcriptional alterations induced by 9,10-ESA, synthesized from key toxicological studies (e.g., HepG2 models).

Gene CategoryTarget GeneRegulation DirectionPhysiological Consequence
Antioxidant Defense SOD1 / SOD2Down (

)
Increased superoxide levels; mitochondrial stress.
CAT (Catalase)Down (

)
Accumulation of

; oxidative damage to DNA/lipids.
GPx (Glutathione Peroxidase)Down (

)
Failure to neutralize lipid peroxides.
Cell Cycle CDK2 / Cyclin D1Down (

)
(Implied)
G0/G1 Cell Cycle Arrest.
Apoptosis Caspase-3Up (

)
Execution of apoptosis.
Stress Markers MDA (Lipid Peroxidation)Up (

)
Marker of membrane damage (secondary to gene suppression).

Experimental Protocols

To study the effects of 9,10-ESA on gene expression, a rigorous experimental framework is required. The following protocols ensure reproducibility and validity.

Protocol A: Preparation of 9,10-ESA Stock

Note: 9,10-ESA is labile. Proper handling is critical to prevent hydrolysis to the diol.

  • Source: Obtain high-purity (

    
    98%) cis-9,10-epoxystearic acid (e.g., Cayman Chemical, Sigma).
    
  • Solubilization: Dissolve in anhydrous DMSO or Ethanol.

    • Stock Conc: 100 mM.

    • Storage: -80°C under argon gas to prevent auto-oxidation.

  • Vehicle Control: All experimental conditions must use a vehicle control with identical solvent concentration (final conc < 0.1%).

Protocol B: Treatment & Gene Expression Analysis (HepG2 Model)

Objective: Quantify the downregulation of antioxidant genes (SOD, CAT, GPx).

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 6-well plates. Culture in DMEM + 10% FBS until 80% confluence.
    
  • Serum Starvation: Wash cells with PBS and incubate in serum-free media for 12 hours to synchronize cell cycles and minimize interference from serum lipids.

  • Treatment:

    • Add 9,10-ESA at graded concentrations (e.g., 50, 100, 200, 500

      
      M).
      
    • Incubate for 24 hours .

  • RNA Extraction:

    • Wash cells with cold PBS.

    • Lyse directly in TRIzol reagent. Perform chloroform extraction and isopropanol precipitation.

  • qPCR Quantification:

    • Reverse transcribe 1

      
      g total RNA to cDNA.
      
    • Perform qPCR using SYBR Green chemistry.

    • Normalization: Use GAPDH or

      
      -Actin as the reference gene.
      
    • Calculation: Use the

      
       method to determine fold change relative to Vehicle Control.
      
Protocol C: Flow Cytometry for Apoptosis/Cell Cycle

Objective: Correlate gene expression changes with phenotypic outcomes.

  • Harvest: Trypsinize cells after 24h treatment.

  • Annexin V/PI Staining (Apoptosis):

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate 15 min in dark.

    • Analyze via Flow Cytometer (Ex 488 nm / Em 530 nm).

  • PI Staining (Cell Cycle):

    • Fix cells in 70% ethanol at -20°C overnight.

    • Treat with RNase A to remove RNA.

    • Stain with PI and analyze DNA content histograms to observe G0/G1 peak accumulation.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic flow from 9,10-ESA accumulation to the alteration of gene expression and cellular fate.

SignalingPathway cluster_genes Gene Expression Modulation ESA 9,10-ESA Accumulation ROS ROS Generation (Superoxide / H2O2) ESA->ROS Induces Arrest Cell Cycle Arrest (G0/G1) ESA->Arrest Checkpoint Activation Mito Mitochondrial Dysfunction ROS->Mito Damages SOD SOD Activity/Expr (Downregulation) ROS->SOD Suppresses CAT Catalase Expr (Downregulation) ROS->CAT Suppresses GPx GPx Expr (Downregulation) ROS->GPx Suppresses Apoptosis Apoptosis (Annexin V+) Mito->Apoptosis Cytochrome c Release SOD->ROS Loss of Clearance

Figure 2: The 9,10-ESA signaling cascade. Note the suppressive effect on antioxidant genes, which exacerbates ROS accumulation (feedback loop), leading to apoptosis.

References

  • Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells. Source: Journal of Agricultural and Food Chemistry (2018). Summary: Defines the primary toxicity mechanism of cis-9,10-epoxystearic acid, specifically the downregulation of antioxidant enzymes (SOD, CAT, GPx) and induction of G0/G1 arrest. URL:[Link]

  • Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Source: Chemical Research in Toxicology (2000). Summary: Investigates the structural requirements for toxicity in fatty acid epoxides and the role of sEH in metabolizing these compounds, highlighting the differential toxicity of epoxides versus their diol metabolites. URL:[Link]

  • Characterizations of neutral lipid fatty acids and cis-9,10-epoxy octadecanoic acid in Pneumocystis carinii carinii. Source: Journal of Lipid Research (1995). Summary: Identifies 9,10-ESA as a distinct lipid marker in specific biological systems, establishing its presence as a natural metabolite. URL:[Link]

  • Mechanisms of regulation of gene expression by fatty acids. Source: Lipids (2004). Summary: Provides the broader context of how fatty acids and their oxidized derivatives interact with nuclear receptors like PPARs and SREBP-1c to modulate metabolic gene expression. URL:[Link]

Sources

In vivo stability and half-life of epoxyoleic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacokinetics and Metabolic Stability of Epoxyoleic Acid (cis-9,10-EpSA)

Executive Summary This technical guide provides a comprehensive analysis of the in vivo stability, metabolic fate, and pharmacokinetic properties of cis-9,10-epoxyoctadecanoic acid (9,10-EpSA), commonly referred to as this compound. As a primary cytochrome P450 (CYP) metabolite of oleic acid, 9,10-EpSA functions as a lipid mediator with implications in intracellular lipid signaling and potentially vascular regulation. However, its therapeutic and physiological utility is strictly limited by its rapid degradation. This document details the mechanistic basis of this instability—primarily soluble epoxide hydrolase (sEH)-mediated hydrolysis—and outlines validated protocols for its quantification and stabilization in drug development workflows.

Chemical Identity and Biosynthetic Origin

To ensure experimental precision, researchers must distinguish "this compound" (derived from oleic acid, 18:1) from "leukotoxin" (derived from linoleic acid, 18:2).

  • Common Name: this compound[1]

  • Systematic Name: cis-9,10-epoxyoctadecanoic acid (9,10-EpSA)

  • CAS Number: 2443-39-2[1][2]

  • Molecular Formula: C₁₈H₃₄O₃[2][3]

  • Precursor: Oleic Acid (18:1 n-9)

  • Biosynthetic Enzymes: CYP450 epoxygenases (primarily CYP2C and CYP2J subfamilies).

Physiological Context: Unlike the pro-toxic leukotoxins (9,10-EpOME), 9,10-EpSA is generally considered less cytotoxic but biologically active in regulating lipid accumulation and mitochondrial oxidation. Its endogenous levels are tightly controlled by the balance between CYP-mediated synthesis and hydrolase-mediated degradation.

Mechanisms of Instability: The sEH Pathway

The defining pharmacokinetic characteristic of 9,10-EpSA is its metabolic lability. The epoxide ring, while chemically stable in neutral buffer, acts as a high-affinity substrate for Soluble Epoxide Hydrolase (sEH) in vivo.

The Hydrolysis Cascade

Upon formation, 9,10-EpSA is rapidly targeted by sEH (Ephx2), which catalyzes the addition of a water molecule across the epoxide ring. This reaction opens the strained three-membered ring, converting the lipophilic epoxide into a highly polar, biologically inert vicinal diol: threo-9,10-dihydroxystearic acid (9,10-DHSA) .

Kinetic Impact:

  • Vmax: ~3460 nmol/min/mg protein (murine sEH).[4]

  • Km: ~11.0 µM.

  • Implication: The high Vmax/Km ratio indicates that sEH operates near the diffusion limit for this substrate, resulting in a biological half-life often measured in minutes within sEH-rich tissues (liver, kidney).

Visualization of Metabolic Pathway

The following diagram illustrates the lifecycle of this compound, highlighting the critical instability node at sEH.

MetabolicPathway cluster_legend Legend Oleic Oleic Acid (C18:1) CYP CYP450 (CYP2C/2J) Oleic->CYP EpSA This compound (9,10-EpSA) *Active Metabolite* CYP->EpSA Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpSA->sEH DHSA 9,10-DHSA (Vicinal Diol) *Inactive/Excreted* sEH->DHSA Rapid Hydrolysis (t1/2 < 15 min in microsomes) key1 Enzyme key2 Lipid Substrate

Caption: Figure 1. Metabolic trajectory of Oleic Acid. The stability of the active epoxide (9,10-EpSA) is compromised by sEH-mediated conversion to the diol (9,10-DHSA).

In Vivo Pharmacokinetics and Half-Life

Quantitative stability data for 9,10-EpSA reveals a compound with high clearance (Cl_int) and short residence time.

ParameterValue (Estimated/Observed)Context
Microsomal T1/2 < 10–20 minutesIn rat liver microsomes (RLM) without sEH inhibitors.
Plasma T1/2 ~0.5 – 2.0 hoursHighly dependent on albumin binding (which stabilizes epoxides).
Clearance Mechanism Renal & BiliaryExcreted primarily as the diol (DHSA) or glucuronide conjugates.
Plasma Concentration ~2–50 nMEndogenous baseline in healthy human plasma.

Key Insight: The "apparent" stability in plasma is often higher than in tissue because serum albumin acts as a "sink," sequestering fatty acid epoxides from sEH. However, once taken up by cells (liver/endothelium), degradation is immediate.

Analytical Methodologies: Quantification Protocol

To accurately measure 9,10-EpSA stability, one must prevent ex vivo degradation during sample preparation. The following LC-MS/MS protocol includes mandatory stabilization steps.

Protocol: LC-MS/MS Quantification of 9,10-EpSA

Reagents:

  • Internal Standard (IS): 9,10-Epoxy-d17-stearic acid (or similar deuterated analog).

  • Stabilizer: t-AUCB (sEH inhibitor) and BHT (antioxidant).

Step-by-Step Workflow:

  • Sample Collection (Critical):

    • Collect blood into EDTA tubes containing 10 µM t-AUCB immediately.

    • Rationale: sEH is active in blood; without immediate inhibition, EpSA levels will be artificially low (up to 50% loss in 30 mins).

    • Centrifuge at 4°C to separate plasma.

  • Extraction (Solid Phase Extraction - SPE):

    • Spike 200 µL plasma with 5 ng Internal Standard.

    • Acidify to pH 4.0 with acetic acid.

    • Load onto OASIS HLB cartridges (pre-conditioned with methanol/water).

    • Wash with 5% methanol.

    • Elute with ethyl acetate. Evaporate under nitrogen.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 100 x 2.1 mm).

    • Mobile Phase: (A) Water + 0.1% Acetic Acid, (B) Acetonitrile/Isopropanol.

    • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • MRM Transitions:

      • 9,10-EpSA: m/z 297.2 → 171.1 (Quantifier), 297.2 → 155.1 (Qualifier).

      • 9,10-DHSA (Diol metabolite): m/z 315.2 → 171.1.

Strategies for Stabilization

For researchers developing this compound as a therapeutic agent or probe, the native molecule is too unstable. Two primary strategies are employed to extend half-life:

Strategy A: Co-administration of sEH Inhibitors

Inhibiting the degrading enzyme (sEH) effectively increases the T1/2 of endogenous EpSA.

  • Agents: t-AUCB, TPPU, or 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea.

  • Effect: Can increase plasma half-life from minutes to hours and elevate Cmax by 5-10 fold.

Strategy B: Structural Modification (Bioisosteres)

Chemical modification of the epoxide or the alpha-carbon to prevent hydrolytic attack.

  • Fluorination: Introduction of fluorine atoms near the epoxide ring can sterically hinder sEH access.

  • Cyclopropane substitution: Replacing the epoxide oxygen with a carbon (cyclopropane) mimics the geometry but is chemically inert to sEH.

References

  • Metabolic Fate & sEH Kinetics

    • Title: Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases.
    • Source: Morisseau, C. et al. (2002). Biochemical Journal.
    • URL:[Link]

  • LC-MS/MS Quantification Method

    • Title: Quantitative profiling of oxylipins in plasma by LC-MS/MS.
    • Source: Wang, Y. et al. (2014).
    • URL:[Link]

  • Biosynthesis & Physiological Role

    • Title: Cytochrome P450-derived epoxyeicosanoids and their role in cardiovascular physiology.
    • Source: Zeldin, D. C. (2001). Journal of Biological Chemistry.
    • URL:[Link]

  • sEH Inhibition Strategy

    • Title: Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors.
    • Source: Liu, J.Y. et al. (2009). Biochemical Pharmacology.
    • URL:[Link]

Sources

Methodological & Application

HPLC analysis of fatty acid epoxidation products.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Analysis of Fatty Acid Epoxidation Products

Abstract

Fatty acid epoxides are critical lipid signaling molecules derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). As key mediators in inflammation, cardiovascular regulation, and pain signaling, their accurate identification and quantification are paramount in biomedical research and drug development. This guide provides a comprehensive overview and detailed protocols for the analysis of these labile compounds using High-Performance Liquid Chromatography (HPLC), with a focus on coupling with mass spectrometry (MS). We delve into the causality behind experimental choices, from sample extraction to chromatographic separation and detection, ensuring a robust and validated analytical workflow.

Introduction: The Biological Significance of Fatty Acid Epoxides

Polyunsaturated fatty acids, such as arachidonic acid (AA), linoleic acid (LA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP epoxygenase pathway converts PUFAs into epoxide derivatives, such as epoxyeicosatrienoic acids (EETs) from arachidonic acid and epoxyoctadecenoic acids (EpOMEs) from linoleic acid.[1]

These epoxides are potent signaling molecules involved in the regulation of vascular tone, renal function, and inflammation.[2][3] For instance, EETs are known vasodilators and play a protective role in the cardiovascular system.[3] However, these epoxides can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding, and often less active, diols (dihydroxyeicosatrienoic acids, or DHETs). Given their potent biological activities and transient nature, robust analytical methods are required to accurately measure these lipids in complex biological matrices. HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the sensitivity and specificity required for this task.[1][4]

Core Principles of Analysis

Gas chromatography (GC) has traditionally been used for fatty acid analysis but often requires derivatization to increase analyte volatility and thermal stability, which can be a lengthy process.[4][5] HPLC operates at or near ambient temperatures, minimizing the risk of degradation for heat-sensitive compounds like epoxides.[6]

Reversed-Phase (RP) Chromatography

The workhorse for separating fatty acid epoxides is reversed-phase HPLC. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[4][5] Separation is based on the hydrophobicity of the analytes. Fatty acids and their epoxides are retained on the column and are eluted by increasing the proportion of organic solvent (e.g., methanol or acetonitrile) in the mobile phase.[4] The addition of a small amount of acid, like acetic acid (typically 0.01-0.1%), to the mobile phase is crucial.[4][5] This suppresses the ionization of the carboxylic acid group on the fatty acids, ensuring they are in their neutral form, which leads to better peak shape and consistent retention.

Chiral Chromatography

The enzymatic epoxidation of PUFAs by CYP enzymes is often stereoselective, producing specific enantiomers (R/S forms).[7] These enantiomers can possess distinct biological activities. Therefore, separating and quantifying individual enantiomers is critical for understanding their physiological roles. This is achieved using chiral stationary phases (CSPs).[8][9] Columns such as those based on derivatized cellulose or amylose (e.g., Chiralcel OD, Chiralpak IA-U) can resolve epoxide enantiomers, typically after conversion to esters to improve separation.[7][10]

Sample Preparation: The Foundation of Accurate Quantification

The concentration of fatty acid epoxides in biological samples is often very low, while the matrix itself (e.g., plasma, tissue homogenate) is highly complex. Therefore, an efficient extraction and concentration step is essential to remove interfering substances like proteins and phospholipids and to enrich the analytes of interest.[11] Solid-Phase Extraction (SPE) is the most widely used and reliable technique for this purpose.[1][12][13]

The underlying principle of the SPE protocol is to use a C18 (octadecylsilyl) sorbent that retains hydrophobic molecules like fatty acid epoxides from an aqueous sample.[12][13] The protocol's success hinges on several key steps:

  • Inhibition of Artifactual Oxidation: Immediately after collection, biological samples should be treated with antioxidants (e.g., butylated hydroxytoluene, BHT) and/or a cocktail of enzyme inhibitors (e.g., indomethacin for cyclooxygenases) to prevent ex vivo generation or degradation of analytes.[11][12]

  • Acidification: The sample must be acidified to a pH of approximately 3.5.[12] This protonates the carboxyl group of the fatty acids, neutralizing their charge and significantly increasing their retention on the nonpolar C18 sorbent.

  • Washing: A series of washes removes interfering compounds. An initial water wash removes salts and highly polar molecules. A subsequent wash with a low-concentration organic solvent (e.g., 15% ethanol) removes more polar lipids without eluting the epoxides of interest.[12][13] A final hexane wash can remove highly nonpolar, neutral lipids.[12]

  • Elution: The desired fatty acid epoxides are eluted from the column using a solvent of intermediate polarity, such as ethyl acetate or methyl formate.[12][14] These solvents are strong enough to displace the analytes from the C18 sorbent but leave behind more strongly bound, nonpolar lipids.

Protocol 1: Solid-Phase Extraction (SPE) of Fatty Acid Epoxides

This protocol is a modification of standard methods for eicosanoid extraction.[12][13]

Materials:

  • C18 SPE Cartridges (e.g., Sep-Pak™)

  • Biological Sample (e.g., plasma, urine, tissue homogenate)

  • 2M Hydrochloric Acid (HCl)

  • HPLC-grade Ethanol, Methanol, Hexane, Ethyl Acetate, and Water

  • Nitrogen gas evaporator or centrifugal vacuum evaporator (SpeedVac™)

  • Internal Standards (deuterated analogs, e.g., EET-d11)

Procedure:

  • Internal Standard Spiking: Spike the sample with an appropriate deuterated internal standard to correct for extraction losses and matrix effects.

  • Sample Acidification: Add 2M HCl dropwise to the sample to adjust the pH to ~3.5. For plasma, approximately 50 µL of HCl per mL is needed.[12] Let stand for 15 minutes. Centrifuge to pellet any precipitated proteins.

  • Column Conditioning: Prepare the C18 SPE cartridge by washing sequentially with 10 mL of ethanol/methanol, followed by 10 mL of deionized water.[12] Do not allow the column to dry.

  • Sample Loading: Apply the acidified supernatant from step 2 to the conditioned C18 cartridge. Use a slight positive pressure or vacuum to achieve a slow, consistent flow rate of ~0.5-1 mL/minute.[12]

  • Column Washing:

    • Wash with 10 mL of deionized water.

    • Wash with 10 mL of 15% ethanol in water.

    • Wash with 10 mL of hexane.

  • Analyte Elution: Elute the fatty acid epoxides and related metabolites with 10 mL of ethyl acetate.[12] Collect the eluate in a clean glass tube.

  • Solvent Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[2]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase (e.g., 80:20 methanol/water) for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Extraction Sample 1. Biological Sample + Internal Standard Acidify 2. Acidify to pH 3.5 Sample->Acidify Load 4. Load Sample Acidify->Load Condition 3. Condition Column (Methanol -> Water) Condition->Load Wash 5. Wash (Water -> 15% EtOH -> Hexane) Load->Wash Elute 6. Elute Analytes (Ethyl Acetate) Wash->Elute Evaporate 7. Evaporate Solvent Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for HPLC Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of fatty acid epoxides.

HPLC Methodologies and Protocols

Protocol 2: Reversed-Phase HPLC-MS/MS for General Profiling

This method is designed for the simultaneous determination of various fatty acids and their epoxide and diol metabolites.[2][4][5]

Instrumentation & Columns:

  • HPLC System: A binary or quaternary pump system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

  • Detector: Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A Water + 0.1% Acetic AcidAqueous phase for initial binding. Acetic acid ensures analytes are protonated for better retention and peak shape.
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) + 0.1% Acetic AcidOrganic phase for eluting hydrophobic compounds.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column, ensures efficient separation.
Gradient 0-2 min: 30% BInitial hold to focus analytes on the column.
2-15 min: 30% to 95% BGradient to elute compounds based on increasing hydrophobicity.
15-18 min: 95% BColumn wash to elute highly retained compounds.
18.1-22 min: 30% BRe-equilibration for the next injection.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 10 µLStandard volume, can be adjusted based on concentration.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative. Fatty acids readily form [M-H]⁻ ions.

  • Scan Mode: Multiple Reaction Monitoring (MRM). Provides high selectivity and sensitivity by monitoring specific precursor → fragment ion transitions for each analyte.[1]

  • Example MRM Transitions (Arachidonic Acid Metabolites):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Arachidonic Acid (AA)303.2259.2
14,15-EET319.2219.2
11,12-EET319.2219.2
8,9-EET319.2167.1
5,6-EET319.2153.1
14,15-DHET337.2221.2
11,12-DHET337.2181.1

Note: EET regioisomers often have the same precursor ion but can yield different characteristic fragments, aiding in their identification.[2]

Protocol 3: Chiral HPLC-MS/MS for Enantiomer Separation

This advanced protocol is for resolving the stereoisomers of epoxide metabolites.[7][8]

Instrumentation & Columns:

  • HPLC System: As above.

  • Column: Chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm or a modern sub-2 µm column).[7]

  • Detector: Tandem mass spectrometer.

Derivatization (Optional but Recommended): While direct chiral separation is possible, derivatization of the carboxylic acid to a methyl or pentafluorobenzyl (PFB) ester can significantly improve chromatographic resolution on many chiral phases.[7] PFB esters are particularly useful as they enhance ionization efficiency in negative-mode ESI-MS.

Chromatographic Conditions (Isocratic):

ParameterSettingRationale
Mobile Phase Hexane:Isopropanol (IPA):Acetic Acid (98:2:0.1, v/v/v)Normal-phase conditions are common for many traditional chiral columns. The small amount of polar modifier (IPA) and acid controls retention and peak shape.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 25 °CChiral separations can be sensitive to temperature; maintaining a consistent temperature is crucial.

Note: Modern chiral columns compatible with reversed-phase conditions are also available and offer easier interfacing with ESI-MS.[10]

Data Analysis, Quantification, and System Validation

  • Identification: Analyte identification is confirmed by matching the retention time and the specific MRM transition to that of an authentic chemical standard.

  • Quantification: A calibration curve is constructed by analyzing a series of known concentrations of the standards spiked into a similar matrix. The peak area ratio of the analyte to its corresponding deuterated internal standard is plotted against concentration. This stable isotope dilution method is the gold standard for quantification as it corrects for matrix effects and variations in instrument response.[1]

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure the data is reliable.[2][15] The recovery of the extraction process can be determined by comparing the response of an analyte spiked before extraction to one spiked after extraction.[12][15]

Analysis_Workflow cluster_workflow Overall Analytical Workflow Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE HPLC HPLC Separation (Reversed-Phase or Chiral) SPE->HPLC MS MS/MS Detection (ESI Negative, MRM) HPLC->MS Data Data Processing (Quantification vs. Standards) MS->Data Results Final Concentrations Data->Results

Caption: Overall workflow for HPLC-MS/MS analysis of fatty acid epoxides.

References

  • Orellana-Coca, C., et al. (2005). Analysis of Fatty Acid Epoxidation by High Performance Liquid Chromatography Coupled With Evaporative Light Scattering Detection and Mass Spectrometry. PubMed. Available at: [Link]

  • Lu, Y., et al. (2008). Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes. National Institutes of Health. Available at: [Link]

  • Kroetz, D.L., et al. (2005). Identification and quantification of metabolites of arachidonic acid from cultures of endothelial cells by HPLC-MS2. PubMed. Available at: [Link]

  • Yang, P., et al. (2011). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Christie, W.W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. Available at: [Link]

  • Daikh, B.E., et al. (1994). Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9. PubMed. Available at: [Link]

  • Orellana-Coca, C., et al. (2005). Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry. ResearchGate. Available at: [Link]

  • Balazy, M., & Nies, A.S. (1989). Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters. PubMed. Available at: [Link]

  • Laniado-Schwartzman, M., et al. (1988). Formation of epoxyeicosatrienoic acids from arachidonic acid by cultured rat aortic smooth muscle cell microsomes. PubMed. Available at: [Link]

  • Oliw, E.H., & Wennman, A. (2015). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. SciSpace. Available at: [Link]

  • Kushal, K., et al. (2017). Quantification of eicosanoids and their metabolites in biological matrices: a review. PMC. Available at: [Link]

  • Kroetz, D.L., et al. (2005). Identification and quantification of metabolites of arachidonic acid from cultures of endothelial cells by HPLC-MS 2. ResearchGate. Available at: [Link]

  • Oliw, E.H., & Wennman, A. (2015). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. PubMed. Available at: [Link]

  • Zhang, Z., et al. (2023). Plasmonic Hydroxyl Radical-Driven Epoxidation of Fatty Acid Double Bonds in Nanoseconds for On-Tissue Mass-Spectrometric Analysis and Bioimaging. ACS Publications. Available at: [Link]

  • Cvengroš, J., et al. (2021). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. Available at: [Link]

  • ResearchGate. Chromatograms of arachidonic acid in different samples. ResearchGate. Available at: [Link]

  • Karara, A., et al. (1991). Identification of arachidonate epoxides/diols by capillary chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Christie, W.W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Available at: [Link]

  • Wang, Y., et al. (2023). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time. PMC. Available at: [Link]

  • Tallman, K.A. (2021). Chiral clues to lipid identity. PMC. Available at: [Link]

  • Christie, W.W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available at: [Link]

  • LIPID MAPS. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in fatty acid epoxidation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity in Fatty Acid Epoxidation Audience: Process Chemists, R&D Scientists, and Drug Development Professionals

Introduction: The Conversion-Selectivity Paradox

In fatty acid epoxidation—whether utilizing the Prileschajew reaction (in situ peracid) or Chemo-enzymatic methods (Lipase-mediated)—low product yield rarely stems from a single variable. It is often a competition between conversion kinetics (consuming the double bond) and selectivity (preserving the oxirane ring).

This guide treats your reaction as a system of competing rates. Use the diagnostic workflows below to isolate whether your issue is kinetic failure (reaction too slow) or product degradation (ring opening).

Phase 1: Diagnostic Workflow (The "IV vs. OOC" Matrix)

Before altering temperature or reagents, you must verify the chemical state of your bulk material. You need two data points:

  • Iodine Value (IV): Measures remaining unsaturation (C=C bonds).

  • Oxirane Oxygen Content (OOC): Measures the concentration of epoxide groups.

Compare your experimental values against theoretical maximums to pinpoint the failure mode:

ScenarioIodine Value (IV)Oxirane Content (OOC)DiagnosisRoot Cause Category
A High (Near Initial)Low Reaction Stalled Kinetic / Catalyst Failure
B Low Low Degradation Ring Opening (Hydrolysis)
C Medium Medium Incomplete Mass Transfer / Time
D Low High Success N/A
Phase 2: Troubleshooting Guides by Methodology
Module A: Chemo-Enzymatic Epoxidation (Lipase-Mediated)

Common Catalyst: Candida antarctica Lipase B (e.g., Novozym® 435)[1][2][3][4]

Q: My reaction starts well but plateaus at ~50% conversion. Adding more enzyme doesn't help. Why?

A: You are likely experiencing H2O2-induced enzyme deactivation. Lipases are susceptible to irreversible denaturation by high concentrations of hydrogen peroxide, particularly at elevated temperatures. This is a "suicide inactivation" where the oxidant destroys the enzyme's active site or support matrix.

  • The Fix: Semibatch Addition. Never add H2O2 in a single bolus. Use a peristaltic pump to add H2O2 dropwise over 6–8 hours.

  • Target: Maintain steady-state H2O2 concentration < 0.5 M in the aqueous phase.

  • Protocol Validation: If you filter the enzyme and add it to a fresh reaction mixture, and it shows zero activity, oxidative denaturation is confirmed.

Q: I am using the correct enzyme load, but the reaction is incredibly slow.

A: Check your "Carrier" Acid. In chemo-enzymatic systems, the lipase does not directly epoxidize the fatty acid. It perhydrolyzes a "carrier" carboxylic acid (often the fatty acid itself or added acetic/octanoic acid) to form a peracid.[5]

  • Mechanism: Fatty Acid + H2O2 --(Lipase)--> Peracid.

  • Insight: Long-chain fatty acids (like Oleic) are slow to perhydrolyze due to steric hindrance in the lipase active site.

  • The Fix: Add a "shuttle" molecule. Adding 5-10 mol% Octanoic acid or Acetic acid can accelerate the formation of peracid, which then chemically oxidizes the bulky oil in the bulk phase.

Visualizing the Chemo-Enzymatic Failure Mode:

ChemoEnzymatic Lipase Active Lipase (Novozym 435) Peracid Peracid (Intermediate) Lipase->Peracid Perhydrolysis DeadEnzyme Denatured Enzyme H2O2 H2O2 (Oxidant) H2O2->Lipase Low Conc. H2O2->DeadEnzyme High Conc. (>6M) or High Temp FA Fatty Acid (Substrate) FA->Lipase Epoxide Epoxidized Product Peracid->Epoxide Spontaneous Transfer Epoxide->FA Regenerates Acid

Figure 1: The Chemo-Enzymatic Cycle. Note the red dashed line representing irreversible enzyme deactivation caused by excessive H2O2 concentration.

Module B: Chemical Epoxidation (Prileschajew / In Situ Peracid)

Common Reagents: Formic/Acetic Acid + H2O2 + H2SO4/Amberlite

Q: My Iodine Value is low (good conversion), but my OOC is also low. Where is the product going?

A: You are suffering from Oxirane Ring Opening (Hydrolysis). The epoxide ring is highly strained and acts as a Lewis base. In the presence of protons (H+) and a nucleophile (water), it creates a trans-diol (α-glycol).

  • The Mechanism: Acid-catalyzed cleavage.

  • Critical Control Point: Temperature and Acid Strength.[1][2][3]

    • Temperature: Keep T < 60°C. Above this, the rate of ring opening accelerates faster than epoxidation.

    • Acidity: If using Formic acid, it is strong enough to induce ring opening on its own. If using Acetic acid, a mineral acid catalyst (H2SO4) is required, but excess H2SO4 is destructive.

  • The Fix:

    • Neutralize immediately upon completion. Do not let the reaction "sit" overnight.

    • Use Amberlite IR-120 (cation exchange resin) instead of soluble H2SO4 to reduce acidity in the oil phase.

Q: I have a massive exotherm that is hard to control.

A: You are seeing the heat of peracid formation. The formation of performic/peracetic acid is exothermic.

  • The Fix: Pre-cool reagents. Add H2O2 slowly. Use a reactor with a high surface-area-to-volume ratio (or internal cooling coils). Run the reaction at 40°C–50°C; do not attempt to rush it at 80°C.

Phase 3: Mass Transfer & Kinetics

Q: My reagents are fresh, but the reaction takes 20+ hours.

A: The reaction is likely diffusion-limited. Epoxidation is a biphasic system (Oil Phase + Aqueous Phase). The reaction occurs at the interface or via the shuttle mechanism.

  • The Fix:

    • Stirring Speed: Ensure Reynolds number > 10,000. You need an emulsion, not just two layers.

    • Phase Transfer Catalysts (PTC): For chemical methods, adding Aliquat 336 or similar PTCs can help transport perions into the organic phase.

    • Solvents: High viscosity oils (like castor or high-oleic variants) hinder diffusion. Diluting with 20% Toluene or Hexane can double the reaction rate by reducing viscosity.

Summary of Critical Parameters
ParameterChemo-Enzymatic TargetChemical (Prileschajew) Target
Temperature 35°C – 45°C50°C – 65°C
H2O2 Addition Continuous / Step-wiseSemi-batch (Control Exotherm)
Catalyst Novozym 435 (1–4% w/w)H2SO4 / Amberlite IR-120
Carrier Acid Fatty Acid or added OctanoicFormic or Acetic Acid
Major Risk Enzyme DenaturationThermal Runaway / Ring Opening
References
  • Kinetics and reactor modelling of fatty acid epoxidation in the presence of heterogeneous catalyst. Source: Åbo Akademi University Research Portal. URL:[Link] (Search: Prileschajew reaction kinetics)

  • Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. Source: Industrial & Engineering Chemistry Research (ACS Publications). URL:[Link]

  • Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. Source: MDPI (Processes). URL:[Link]

  • Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids. Source: MDPI (Molecules). URL:[Link]

  • Lipase-catalyzed chemo-enzymatic epoxidation of fatty acids using ultrasound. Source: Doria (Institutional Repository). URL:[Link]

Sources

Technical Support Center: HPLC Optimization for Epoxy Fatty Acids (EpFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist, Dr. A. Vance Topic: Solvent System Optimization & Troubleshooting for EpFA Analysis Last Updated: February 11, 2026

Welcome to the EpFA Method Development Hub

You are likely here because your chromatograms for Epoxyeicosatrienoic acids (EETs) or Epoxyoctadecenoic acids (EpOMEs) are showing poor resolution, peak tailing, or—worst of all—disappearing peaks.

EpFAs are chemically fragile. Unlike their stable downstream metabolites (DHETs), the epoxide ring is highly susceptible to acid-catalyzed hydrolysis. Furthermore, separating regioisomers (e.g., 11,12-EET vs. 14,15-EET) requires precise modulation of mobile phase selectivity.

This guide moves beyond standard protocols to address the why and how of solvent engineering for these specific lipids.

Module 1: Mobile Phase Selection (The Methanol vs. Acetonitrile Debate)

User Question: I am using a standard C18 column with Acetonitrile/Water, but I cannot resolve the 14,15-EET from the 11,12-EET. Should I switch columns?

Scientist Response: Before switching columns, you must switch solvents. While Acetonitrile (ACN) is the default for high-throughput LC-MS due to low viscosity, it is an aprotic solvent. It interacts primarily through dipole-dipole interactions.

EpFA regioisomers differ only by the position of the epoxide ring on the carbon chain. Methanol (MeOH) , being a protic solvent, engages in hydrogen bonding with the ether oxygen of the epoxide. This adds a secondary separation mechanism that often resolves critical isomeric pairs that co-elute in ACN.

Comparative Data: Solvent Performance for EpFAs
FeatureAcetonitrile (ACN)Methanol (MeOH)Verdict for EpFAs
Elution Strength High (Faster runs)Low (Longer runs)ACN for speed; MeOH for resolution.[1][2][3][4][5]
Selectivity Dipole-DipoleH-Bonding + DipoleMeOH is superior for isomer separation.
Backpressure LowHighEnsure system handles >600 bar if using UHPLC MeOH.
Ionization (ESI-) ExcellentGoodACN yields slightly higher signal, but MeOH is sufficient.

Actionable Protocol: If 14,15-EET and 11,12-EET are merging:

  • Switch organic mobile phase B to 100% Methanol .

  • Lower flow rate by 20% to manage backpressure.

  • Use a shallow gradient ramp (e.g., 0.5% B increase per minute) during the critical elution window (typically 60-80% B).

Module 2: The "Acid Trap" (Stability vs. Ionization)

User Question: My EET peaks are small, and I see large peaks corresponding to DHETs (diols). I am using 0.1% Formic Acid.[6][7] Is my sample degrading?

Scientist Response: Yes. This is the most common failure mode in EpFA analysis. The epoxide ring is acid-labile. While 0.1% Formic Acid (pH ~2.[8]7) is standard for peptide/drug LC-MS, it is often too aggressive for epoxides, causing them to hydrolyze into diols on-column or in the autosampler.

The Stability-Sensitivity Trade-off
  • Formic Acid (0.1%): High ionization efficiency, but high risk of on-column degradation.

  • Acetic Acid (0.01% - 0.1%): Weaker acid (pH ~3.2 - 3.5). significantly improves epoxide stability while maintaining decent ESI(-) ionization.

  • Ammonium Acetate (5-10mM): Near-neutral pH (6.5). Maximum stability, but may suppress ionization signal in negative mode compared to pure acids.

Recommended Solvent System for Labile Epoxides
  • Mobile Phase A: Water + 0.01% Acetic Acid (or 5mM Ammonium Acetate for extreme lability).

  • Mobile Phase B: Methanol/Acetonitrile (90:10) + 0.01% Acetic Acid.[6]

  • Critical Step: Ensure Autosampler is kept at 4°C . Never leave EpFA samples in acidic mobile phase at room temperature.

Module 3: Visualization of Optimization Logic

The following diagram illustrates the decision process for optimizing EpFA separation, specifically addressing the trade-offs between resolution (Regioisomers) and stability (Hydrolysis).

EpFA_Optimization Start Start: Initial Method (C18, Water/ACN, 0.1% FA) CheckRes Check Resolution: Are Regioisomers (11,12 vs 14,15) Separated? Start->CheckRes CheckStab Check Stability: Are Diol (DHET) peaks increasing? CheckRes->CheckStab Yes, Resolved SwitchMeOH Action: Switch Organic to 100% Methanol (Leverage Protic Selectivity) CheckRes->SwitchMeOH No, Co-elution ChangeMod Action: Change Modifier Switch FA to 0.02% Acetic Acid CheckStab->ChangeMod Yes, Hydrolysis Detected Final Optimized Method: Stable Epoxides & Resolved Isomers CheckStab->Final No Degradation OptimizeGrad Action: Flatten Gradient (0.5% B/min slope) SwitchMeOH->OptimizeGrad OptimizeGrad->CheckStab NeutBuffer Action: Switch to Ammonium Acetate (pH 6.0) ChangeMod->NeutBuffer Still Degrading? NeutBuffer->Final

Figure 1: Decision tree for optimizing solvent systems, balancing isomeric resolution against epoxide stability.

Module 4: Advanced Protocol – Chiral Separation

User Question: I need to separate the enantiomers (e.g., 14(S),15(R)-EET vs 14(R),15(S)-EET). Can I use my C18 column?

Scientist Response: No. A C18 column separates based on hydrophobicity and shape (regioisomers), but it is achiral. You need a Chiral Stationary Phase (CSP).[9]

Historically, chiral separation used Normal Phase (Hexane/IPA), which is difficult to interface with Mass Spectrometry. Modern best practice uses Reversed-Phase Chiral LC.

Protocol: Reversed-Phase Chiral LC-MS/MS

This method allows direct coupling to ESI-MS without the explosion risks or ionization suppression of hexane.

  • Column: Cellulose-based CSP (e.g., Lux Cellulose-3 or Chiralpak AD-RH).

    • Why: Cellulose tris(3,5-dimethylphenylcarbamate) has shown superior recognition for EpFA enantiomers compared to Amylose phases in RP mode [1].

  • Mobile Phase:

    • A: Water + 0.005% Acetic Acid.

    • B: Acetonitrile/Isopropanol (90:[3]10) or pure Methanol.

    • Note: Isopropanol acts as a resolution enhancer in the organic phase.

  • Gradient: Isocratic holds are often required for chiral pairs.

    • Example: Hold at 65% B for 15 minutes, then wash.

  • Detection: MS/MS (MRM mode).

    • Transition: 319.2

      
       179.1 (varies by isomer).
      

Module 5: FAQ & Troubleshooting

Q: Can I use Ammonium Formate instead of Acetate? A: You can, but Ammonium Acetate is generally preferred for lipids. Formate buffers are slightly more acidic (pH ~3.8) than Acetate buffers (pH ~4.8-6.0). For highly labile epoxides, the higher pH of acetate offers a better safety margin against hydrolysis.

Q: My background noise is high in Methanol. Why? A: Methanol is less volatile than Acetonitrile, which can reduce desolvation efficiency in the ESI source.

  • Fix: Increase your ESI source temperature (Desolvation Gas Temp) by 50°C when switching from ACN to MeOH.

  • Fix: Ensure you are using LC-MS grade Methanol (impurities in HPLC grade MeOH concentrate and cause noise).

Q: How do I store my samples to prevent degradation before injection? A: Never store EpFAs in the autosampler in pure methanol or acidic solvents for >12 hours.

  • Protocol: Reconstitute samples in 50:50 Water:Acetonitrile (no acid) immediately before loading. Keep the autosampler at 4°C. If storage is needed, store dry under Argon at -80°C [3].

References

  • Susanne Arnold, et al. "Development of a Reversed Phase Chiral LC/MS Method for the Determination of Epoxyeicosanoid Enantiomers." ResearchGate/Journal of Biological Chemistry, 2016.

  • Nithipatikom, K., et al. "Liquid Chromatographic-Mass Spectrometric Analysis of Epoxyeicosatrienoic Acids." Methods in Enzymology, 2007.
  • Cayman Chemical. "EETs Handling and Storage Guidelines." Technical Support Documents.

  • Wang, Y., et al. "Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis." LCGC International, 2015.

Sources

Technical Support Center: Stabilizing Epoxyoleic Acid (9,10-EpSA) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EpSA-STAB-001 Subject: Optimization of 9,10-Epoxystearic Acid Stability and Bioavailability Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary & Chemical Identity[1][2]

User Note: You referred to "Epoxyoleic acid." In strict chemical nomenclature, the epoxidation of Oleic acid (C18:1) saturates the double bond, resulting in cis-9,10-Epoxystearic acid (9,10-EpSA) . This guide addresses 9,10-EpSA, but the principles apply equally to other mono-epoxide fatty acids (EpOMEs) and epoxyeicosatrienoic acids (EETs).

The Core Challenge: Epoxy fatty acids are chemically fragile and metabolically labile. In cell culture, they face a "triad of degradation":

  • Enzymatic Hydrolysis: Rapid conversion to diols (9,10-DHSA) by Soluble Epoxide Hydrolase (sEH).

  • Protein Sequestration: Non-specific binding to albumin (FBS/BSA) reduces free concentration.

  • Acidic Hydrolysis: Spontaneous ring-opening at pH < 7.0.

Diagnostic Visualizer: Degradation Pathways

The following diagram illustrates the fate of 9,10-EpSA in standard culture media and the intervention points required for stability.

EpSA_Stability EpSA 9,10-EpSA (Active Epoxide) Diol 9,10-DHSA (Inactive Diol) EpSA->Diol Rapid Hydrolysis EpSA->Diol Spontaneous Opening Complex EpSA-Albumin Complex (Low Bioavailability) EpSA->Complex High Affinity Binding sEH Soluble Epoxide Hydrolase (sEH) sEH->Diol Catalyzes Acid Acidic pH (<7.0) Acid->Diol Catalyzes BSA Albumin (FBS/BSA) (Sequestration) BSA->Complex Traps Inhibitor sEH Inhibitor (TPPU/AUDA) Inhibitor->sEH BLOCKS

Figure 1: The degradation and sequestration pathways of 9,10-EpSA in cell culture. Red paths indicate metabolic degradation; grey paths indicate physical sequestration.

Technical Support Modules (Q&A)

Module A: Metabolic Stability (The sEH Problem)

Q: I added 9,10-EpSA to my cells, but I see no biological effect. Is the compound degrading? A: Likely, yes. The primary culprit is Soluble Epoxide Hydrolase (sEH) .[1]

  • The Mechanism: sEH adds a water molecule to the epoxide ring, converting the active 9,10-EpSA into the inactive (or functionally different) vicinal diol, 9,10-DHSA. This reaction can occur within minutes in the presence of cellular cytosol or sEH-containing serum.

  • The Fix: You must co-incubate with an sEH inhibitor.

    • Recommendation: Use TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea). It is more potent and metabolically stable than the older inhibitor, AUDA.

    • Concentration: 10 nM – 1 µM TPPU is usually sufficient to fully inhibit sEH activity in vitro.

Q: Can I just heat-inactivate the serum to stop sEH? A: No. While heat inactivation (56°C for 30 min) reduces some enzymatic activity, sEH is robust, and many cells endogenously express sEH. The enzyme is inside your target cells, destroying the EpSA as soon as it enters. Chemical inhibition (TPPU) is mandatory for intracellular stability.

Module B: Chemical & Physical Stability

Q: My stock solution is cloudy. Did the EpSA precipitate? A: 9,10-EpSA is a lipid with very low aqueous solubility.

  • Solvent Choice: Dissolve the neat oil in high-grade DMSO or Ethanol . Purge the vial with nitrogen gas (N2) to prevent oxidation.

  • Storage: Store stocks at -80°C. Unlike PUFAs (polyunsaturated fatty acids), mono-epoxides are relatively stable to oxidation but highly sensitive to moisture (hydrolysis).

  • Working Solution: Do not add the DMSO stock directly to cold media. Pre-warm the media to 37°C and vortex immediately upon addition. Keep the final DMSO concentration <0.1% to avoid cytotoxicity.

Q: Does pH matter? A: Yes. Epoxides are strained rings.[2] In acidic conditions (pH < 7.0), the ring opens spontaneously to form the diol.

  • Troubleshooting: Check the color of your media. If it is yellow/orange (acidic), your EpSA is degrading chemically. Ensure your incubator CO2 levels are calibrated to maintain pH 7.4.

Module C: The Albumin Paradox (Bioavailability)

Q: I am using 10% FBS. Is that a problem? A: Yes. Albumin (the main protein in FBS) has high-affinity fatty acid binding sites (3–6 sites per molecule).

  • The Trap: Albumin acts as a "sink," sequestering 99% of your EpSA. The free concentration available to bind cellular receptors is a fraction of what you added.

  • The Solution:

    • Option A (Serum-Free): Switch to serum-free media for the duration of the EpSA treatment (6–24 hours).

    • Option B (Reduced Serum): Reduce FBS to 0.5% or 1%.

    • Option C (Fatty-Acid Free BSA): If you must use a carrier, use "Fatty Acid Free" (FAF) BSA. Premix EpSA with FAF-BSA (molar ratio 1:3) to create a soluble delivery system, but be aware this alters uptake kinetics.

Standard Operating Procedure (SOP): Stabilized EpSA Treatment

Use this protocol to maximize stability and reproducibility.

Materials Required[2][5][6][7][8][9]
  • Target Compound: 9,10-Epoxystearic Acid (neat or in EtOH).

  • Stabilizer: TPPU (sEH Inhibitor).[3][4]

  • Solvent: Anhydrous DMSO.[5]

  • Media: Phenol-red free DMEM (or relevant base), Serum-Free or 0.5% Fatty-Acid Free BSA .

Step-by-Step Protocol
  • Inhibitor Pre-treatment (Critical Step):

    • Prepare a 10 mM stock of TPPU in DMSO.

    • Add TPPU to the cell culture media to a final concentration of 1 µM .

    • Incubate cells with this "Inhibitor Media" for 30 minutes before adding the fatty acid. This ensures the intracellular sEH is blocked before the epoxide enters.

  • EpSA Stock Preparation:

    • Dissolve 9,10-EpSA in anhydrous DMSO to a 10 mM or 50 mM master stock.

    • Note: Avoid Ethanol if possible for the final spike, as it evaporates and can cause precipitation at the air-liquid interface.

  • Treatment:

    • Dilute the EpSA stock into pre-warmed (37°C) media containing 1 µM TPPU.

    • Vortex vigorously for 10 seconds.

    • Immediately apply to cells.

  • Validation (Optional but Recommended):

    • Collect media at t=0 and t=24h.

    • Extract lipids and analyze via LC-MS/MS.

    • Monitor the ratio of EpSA (Epoxide) to DHSA (Diol) .

    • Success Criteria: In the presence of TPPU, the EpSA:DHSA ratio should remain >80:20 over 24 hours. Without TPPU, it often drops to <10:90.

Data Summary: Stability Factors

FactorImpact on EpSAMitigation Strategy
sEH Enzyme High Degradation. Converts epoxide to diol within minutes/hours.Mandatory: Add 1 µM TPPU or AUDA.
Acidic pH Moderate Degradation. Spontaneous hydrolysis at pH < 7.Buffer media to pH 7.4 (HEPES can help).
FBS (Albumin) Sequestration. Binds >95% of lipid; lowers free concentration.Use Serum-Free media or 0.1% FAF-BSA.
Temperature Low Degradation. Stable at 37°C if sEH is inhibited.Store stocks at -80°C under Nitrogen.
Plasticware Surface Adsorption. Lipids stick to hydrophobic plastics.Use glass inserts for stocks; minimize transfers.

References

  • Mechanism of sEH Metabolism: Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology.

  • Inhibitor Efficacy (TPPU): Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry.

  • Fatty Acid Binding to Albumin: Spector, A. A. (1975). Fatty acid binding to serum albumin.[6][7][8] Journal of Lipid Research.

  • Epoxide Hydrolysis Kinetics: Steinberg, M. (2021). Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. International Journal of Molecular Sciences.

  • General Lipid Handling: "Handling and Storage of Lipids." Avanti Polar Lipids Technical Guide.

Sources

Technical Support Center: Preserving Oxirane Integrity in Lipid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Preventing Hydrolysis of Epoxyoleic Acid During Experimental Workup

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated guide on a critical, yet often overlooked, aspect of working with epoxidized fatty acids: preventing the unwanted hydrolysis of this compound during the workup phase. The stability of the oxirane ring is paramount for maintaining product integrity, yield, and biological activity. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the challenges of isolating this sensitive molecule.

Section 1: Foundational Knowledge - Understanding the Instability

This section covers the fundamental principles governing the stability of the epoxide ring in this compound. Understanding the "why" is the first step toward effective prevention.

Q1: What exactly is this compound hydrolysis, and why is it a major problem during workup?

A1: this compound hydrolysis is the chemical reaction where the three-membered oxirane ring is attacked by water, breaking it open to form the corresponding vicinal diol, 9,10-dihydroxystearic acid. This reaction is often catalyzed by residual acidic or basic species from the preceding reaction step.

The primary issue during workup is that the very agents used to neutralize catalysts and remove impurities (aqueous acidic or basic solutions) create the ideal environment for this destructive side reaction.[1] The consequences are significant:

  • Reduced Yield: The target molecule is consumed, directly lowering the final product yield.

  • Purification Complexity: The resulting diol has different polarity and physical properties, complicating chromatographic separation from the desired epoxide.

  • Altered Biological Activity: The epoxide moiety is often the site of biological action. Its conversion to a diol can render the molecule inactive or alter its intended function.

Q2: What are the specific chemical mechanisms that drive this unwanted hydrolysis?

A2: The hydrolysis of the epoxide ring in this compound can proceed through two primary pathways, both of which are highly relevant during standard workup procedures: acid-catalyzed and base-catalyzed ring-opening.[2][3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, a proton (H⁺) from an acid catalyst or an acidic wash protonates the epoxide's oxygen atom.[5][6] This protonation creates a good leaving group (a neutral hydroxyl group) and makes the epoxide carbons more electrophilic. A weak nucleophile, such as water, can then attack one of the carbons, leading to ring opening.[2][4] This reaction proceeds with SN2-like character but can have substantial SN1 character if one of the carbons is highly substituted.[3][7]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, typically a hydroxide ion (OH⁻) from a basic wash, directly attacks one of the epoxide carbons in a classic SN2 reaction.[3][8] This attack forces the ring to open, forming an alkoxide intermediate. This intermediate is then rapidly protonated by water in the solution to yield the final diol product.[2][4]

The diagram below illustrates these two destructive pathways.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start This compound A_Protonated Protonated Epoxide (Activated) A_Start->A_Protonated + H⁺ A_Intermediate Ring-Opened Intermediate A_Protonated->A_Intermediate + H₂O (SN2-like attack) A_H2O H₂O (Nucleophile) A_Diol 9,10-Dihydroxystearic Acid A_Intermediate->A_Diol - H⁺ (Reforms catalyst) A_H_plus H⁺ B_Start This compound B_Alkoxide Alkoxide Intermediate B_Start->B_Alkoxide + OH⁻ (SN2 attack) B_OH OH⁻ (Nucleophile) B_Diol 9,10-Dihydroxystearic Acid B_Alkoxide->B_Diol + H₂O (Protonation) B_H2O_proton H₂O

Epoxide Hydrolysis Mechanisms.

Section 2: Troubleshooting Guide & Prevention Protocols

This section provides actionable solutions to common problems encountered during the workup of this compound.

Q3: My post-workup analysis (TLC, NMR) shows significant diol formation. What is the most likely cause and the first thing I should adjust?

A3: The most immediate suspect is improper pH control during your aqueous wash steps. The presence of residual strong acid or the use of a strong base for neutralization is the most common cause of epoxide ring-opening.[1] Even seemingly mild conditions can be problematic if exposure time is prolonged.

Immediate Action: Re-evaluate your neutralization and wash protocol. Your primary goal is to maintain a pH as close to neutral as possible, or slightly basic (pH 7-8.5), using the mildest reagents feasible.

Q4: How can I effectively neutralize my reaction mixture without inducing hydrolysis?

A4: Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The best practice is to use a cold, saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃). Its conjugate acid, carbonic acid, is unstable and decomposes to CO₂ and water, preventing the establishment of a strongly acidic environment.

  • Pre-cool: Before starting the workup, cool your reaction mixture to 0°C in an ice-water bath. This slows the kinetics of any potential hydrolysis.[1]

  • Prepare Wash Solution: Prepare an ice-cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Slow Quench: Add the cold NaHCO₃ solution to the reaction mixture slowly, with vigorous stirring, until gas evolution (CO₂) ceases. Monitor the pH of the aqueous layer, aiming for a pH of ~8.

  • Extraction: Proceed immediately to extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Do not allow the layers to sit unseparated for extended periods.[1]

  • Final Wash: Wash the separated organic layer once more with ice-cold brine (saturated NaCl solution). The brine helps to break up emulsions and removes the bulk of the remaining water.

Q5: I've switched to a mild bicarbonate wash, but I'm still seeing some diol formation. What else can I do during the extraction phase?

A5: If hydrolysis persists despite careful pH control, the contributing factors are likely temperature and contact time with the aqueous phase.[1] Every moment your epoxide is in contact with water, there is a risk of hydrolysis; this risk increases significantly with temperature.

  • Temperature is Key: Perform all steps of the aqueous workup in an ice bath (0-4°C). This includes the quench, separations, and all washes. Lowering the temperature dramatically reduces the rate of the hydrolysis reaction.[9]

  • Minimize Contact Time: Work efficiently. Have all your solutions (bicarbonate, brine) and equipment (separatory funnel, flasks) pre-chilled and ready. Perform the liquid-liquid extractions swiftly and decisively. The goal is to minimize the total time the organic and aqueous phases are in contact.[1]

  • Limit Number of Washes: While thorough washing is important, each wash increases contact time. For sensitive compounds like this compound, it is often better to perform one careful bicarbonate wash and one brine wash, rather than multiple water washes.

Q6: My this compound derivative is extremely sensitive. Are there alternatives to a traditional aqueous workup?

A6: Yes. For exceptionally sensitive substrates, you can minimize or even eliminate contact with an aqueous phase.

  • Strategy 1: The Anhydrous "Sulfate Workup" This method is preferred for water-soluble or highly acid-sensitive epoxides.[10] After the initial reaction, instead of quenching with an aqueous solution, the reaction is quenched with a non-aqueous agent and then directly dried.

    • Reaction Completion: Once the reaction is complete, cool it to 0°C.

    • Quench (Optional/Modified): If a quench is necessary (e.g., to consume excess reagent), use a non-aqueous method if possible.

    • Direct Drying: Add a generous amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) directly to the organic reaction mixture with vigorous stirring. Continue adding the drying agent until it no longer clumps together, indicating that the bulk of any water has been absorbed.[1]

    • Filtration: Filter the mixture to remove the hydrated drying agent and any solid byproducts.

    • Concentration: The resulting filtrate can then be concentrated under reduced pressure. This method completely avoids the liquid-liquid extraction step.

  • Strategy 2: Biphasic Systems In some cases, the reaction can be run in a biphasic system where the catalyst is in an aqueous phase and the substrate/product remains in the organic phase.[11] At the end of the reaction, a simple separation of the layers is sufficient, followed by drying of the organic phase. This minimizes the emulsification and prolonged contact associated with a full aqueous wash.

Q7: What is the most effective way to dry the final organic layer containing my epoxide?

A7: After the final wash (typically with brine), it is crucial to thoroughly dry the organic layer to remove residual water before solvent evaporation.

  • Choice of Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) is a good, neutral choice. Magnesium sulfate (MgSO₄) is a faster and more efficient drying agent but is slightly acidic, so its use should be brief. For this compound, Na₂SO₄ is generally the safer option.

  • Proper Technique: Add the drying agent to the organic solution and swirl. If the agent clumps, there is still water present. Continue adding small portions until some of the drying agent remains free-flowing. Allow it to sit for 10-15 minutes, then filter or decant the solution away from the drying agent before concentrating.

Section 3: Summary of Prevention Strategies

The choice of workup depends on the stability of your specific this compound derivative and the nature of the preceding reaction. The following table provides a comparative summary.

Workup StrategyKey ParametersProsConsBest For...
Standard Aqueous Workup Room Temp, NaHCO₃/BrineSimple, removes most impurities.High risk of hydrolysis for sensitive epoxides.Robust, less sensitive epoxide derivatives.
Cold Aqueous Workup 0-4°C , NaHCO₃/BrineSignificantly reduces hydrolysis rate.[1]Requires cooling baths, can be slower.The default method for this compound.
Anhydrous "Sulfate" Workup No aqueous contact Maximum protection against hydrolysis.[10]May be less effective at removing polar impurities.Extremely acid- or water-sensitive substrates.
Biphasic Separation Minimal aqueous contactFast, avoids emulsions.Only applicable if the reaction is run in a biphasic system.[11]Specific reaction setups designed for phase separation.

Section 4: Decision-Making Workflow

The following diagram provides a logical workflow for selecting the appropriate workup strategy to preserve your this compound product.

WorkupDecisionTree Start Reaction Complete ColdWorkup Protocol 2: Perform Cold (0-4°C) Aqueous Workup Start->ColdWorkup Default Path CheckSensitivity Is the Epoxide Highly Sensitive? CheckImpurity Are Impurities Highly Polar/Water-Soluble? CheckSensitivity->CheckImpurity Yes OptimizeCold Optimize Cold Workup: - Minimize Wash Steps - Reduce Contact Time CheckSensitivity->OptimizeCold No AnhydrousWorkup Protocol 3: Use Anhydrous Sulfate Workup CheckImpurity->AnhydrousWorkup No CheckImpurity->OptimizeCold Yes CheckDiol Is Diol Formation Still Observed? CheckDiol->CheckSensitivity Yes FinalProduct Pure this compound CheckDiol->FinalProduct No ColdWorkup->CheckDiol AnhydrousWorkup->FinalProduct OptimizeCold->FinalProduct

Decision tree for selecting a workup protocol.

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]

  • The Poultry Site. (2016, February 29). Low Temperature Performance of Disinfectants. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Procedure Information]. Retrieved from [Link]

  • Google Patents. (n.d.). US20050113586A1 - Biphasic process for epoxidation of olefinic compound using chromate or dichromate catalyst.
  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis: Formic Acid vs. Acetic Acid in In-Situ Epoxidation

[1][2][3][4][5]

Executive Summary

In the synthesis of epoxides—particularly from vegetable oils (e.g., soybean, canola) or specific olefins—the choice between formic acid and acetic acid as the oxygen carrier is a critical process decision that trades off reaction velocity against selectivity and stability .

  • Formic Acid (

    
    ):  The high-performance choice. It exhibits rapid kinetics and is often autocatalytic, eliminating the need for external mineral acids. However, its high acidity (
    
    
    ) aggressively promotes oxirane ring opening, leading to lower selectivity if temperature and residence time are not strictly controlled.
  • Acetic Acid (

    
    ):  The stable, selective choice. It requires a catalyst (sulfuric acid or acidic ion exchange resin) to generate peracetic acid efficiently. It offers superior thermal stability and higher selectivity for the epoxide ring, making it ideal for applications requiring high oxirane oxygen content (OOC) and minimal byproduct formation.
    

Mechanistic Foundation: The Prilezhaev Reaction

Both acids function via the Prilezhaev reaction mechanism, where the carboxylic acid acts as an oxygen carrier. It reacts with hydrogen peroxide (

Reaction Pathway Diagram

The following diagram illustrates the cyclic nature of the oxygen carrier and the competing ring-opening pathway.

EpoxidationMechanismcluster_0In-Situ GenerationH2O2Hydrogen Peroxide(H2O2)PeracidPeracid(R-COOOH)H2O2->PeracidPerhydrolysis(k1)AcidCarboxylic Acid(R-COOH)Acid->PeracidPerhydrolysis(k1)Peracid->AcidRegenerationEpoxideEpoxide(Oxirane)Peracid->EpoxideEpoxidation(k2)AlkeneAlkene(C=C)Alkene->EpoxideEpoxidation(k2)DiolDiol/Glycol(Byproduct)Epoxide->DiolRing Opening(Acid Catalyzed)WaterWater(H2O)

Figure 1: The dual-cycle mechanism showing peracid generation and oxygen transfer.[1] Note the "Ring Opening" pathway (red), which is the primary yield-loss mechanism accelerated by high acidity.

Critical Analysis: Performance & Safety

Kinetics and Reactivity
  • Formic Acid: Due to the electron-withdrawing nature of the hydrogen atom attached to the carboxyl group, formic acid is highly reactive toward

    
    . It forms performic acid rapidly without strong mineral acid catalysts.
    
    • Advantage:[2][3][4] Faster conversion rates (often reaching equilibrium in < 4 hours).

    • Causality: The absence of a methyl group (present in acetic acid) reduces steric hindrance and increases the electrophilicity of the carbonyl carbon.

  • Acetic Acid: The formation of peracetic acid is the rate-limiting step. Without a catalyst (like

    
     or Amberlite IR-120), this reaction is sluggish.
    
    • Advantage:[2][3][4] Controlled reaction rates allow for precise heat management.

Selectivity (Ring Opening)

Selectivity is defined by the ratio of Epoxide Yield to Double Bond Conversion .

  • The Acid Effect: The epoxide ring is strained and susceptible to acid-catalyzed hydrolysis (cleavage by water) to form diols (

    
    -glycols).
    
  • Comparison: Formic acid (

    
     3.75) is roughly 10 times stronger than acetic acid (
    
    
    4.76). Consequently, formic acid systems historically show higher rates of degradation unless the temperature is kept strictly below 60°C. Acetic acid systems, particularly those using heterogeneous catalysts (Amberlite), prevent the oil from contacting the strongest acid sites, preserving the epoxide ring.
Thermal Safety

Epoxidation is highly exothermic (

  • Performic Acid: Unstable.[5] It can decompose explosively if concentrations exceed 50-60% or if heated rapidly >80°C. The "runaway" risk is higher due to the fast kinetics.

  • Peracetic Acid: More stable, but still requires careful dosing of

    
    .
    

Experimental Protocols

Protocol A: Formic Acid (Autocatalytic / Minimal Catalyst)

Best for: Rapid screening, small-scale synthesis, or when catalyst filtration is difficult.

Reagents:

  • Soybean Oil (or target olefin)[6][1][7][8]

  • Formic Acid (85-90%)

  • Hydrogen Peroxide (30-50%)

Workflow:

  • Setup: Use a jacketed glass reactor with a mechanical stirrer and reflux condenser.

  • Loading: Charge 100g of Oil and Formic Acid (Molar ratio Oil C=C : Formic Acid = 1 : 0.5).

  • Thermal Equilibration: Heat mixture to 45°C .

  • Oxidant Addition: Add

    
     (Molar ratio C=C : 
    
    
    = 1 : 1.5) dropwise over 60 minutes.
    • Critical Control: Maintain temperature < 60°C using cooling water. The exotherm will be significant.

  • Reaction: Stir at 50-55°C for 3–5 hours.

  • Quench: Stop reaction when Iodine Value (IV) drops to target. Separate phases immediately and wash organic layer with dilute

    
     to neutralize residual acid.
    
Protocol B: Acetic Acid (Amberlite IR-120 Catalyzed)

Best for: High-purity products, plasticizers, industrial scale-up.

Reagents:

  • Soybean Oil[6][1][7][8][9][10]

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-50%)

  • Catalyst: Amberlite IR-120 (Acidic Ion Exchange Resin), 15-20 wt% of oil.

Workflow:

  • Setup: Same as above.

  • Loading: Charge Oil, Acetic Acid (Ratio 1 : 0.5), and Amberlite catalyst.

  • Thermal Equilibration: Heat to 60°C .

  • Oxidant Addition: Add

    
     (Ratio 1 : 1.5) dropwise over 90 minutes.
    
  • Reaction: Stir at 65°C for 6–8 hours.

    • Note: The higher temperature is permissible due to acetic acid's lower acidity and higher stability.

  • Workup: Filter out the solid catalyst (reusable). Wash oil phase with water/brine.

Data Comparison Summary

The following table summarizes typical performance metrics for vegetable oil epoxidation (e.g., Soybean Oil, IV ~130).

FeatureFormic Acid SystemAcetic Acid System (w/ Resin)
Reaction Time Fast (3–5 hours)Moderate (6–10 hours)
Temperature Low (40–55°C)Medium (60–75°C)
Catalyst Requirement None (Autocatalytic) or trace mineral acidRequired (H2SO4 or Amberlite)
Relative Conversion to Oxirane (RCO) ~85–90%~90–95%
Oxirane Oxygen Content (OOC) ~6.0–6.5% (Higher degradation)~6.8–7.2% (Better preservation)
Safety Profile High Risk (Unstable >80°C)Moderate Risk (Better stability)
Downstream Processing Harder to separate (azeotropes)Easier (Catalyst filtration)
Decision Logic Diagram

DecisionMatrixStartSelect Epoxidation MethodCriteriaPrimary Constraint?Start->CriteriaSpeedSpeed / SimplicityCriteria->SpeedTime is criticalQualityHigh Selectivity / YieldCriteria->QualityPurity is criticalFormicFormic Acid Route(Low Temp, No Catalyst)Speed->FormicAceticAcetic Acid Route(Amberlite Catalyst)Quality->AceticResultFResult: Fast conversion,moderate yield, higher safety controls needed.Formic->ResultFResultAResult: High OOC,minimal byproducts, reusable catalyst.Acetic->ResultA

Figure 2: Strategic decision matrix for selecting the appropriate acid carrier based on project constraints.

References

  • Dinda, S., et al. (2008).[8] Kinetics of Epoxidation of Cottonseed Oil by Peroxyacetic Acid Generated In Situ. Bioresource Technology . Link

  • Mungroo, R., et al. (2008).[11] Epoxidation of Canola Oil with Hydrogen Peroxide Catalyzed by Acidic Ion Exchange Resin. Journal of the American Oil Chemists' Society . Link

  • Campanella, A., & Baltanás, M. A. (2005). Degradation of the Oxirane Ring of Epoxidized Vegetable Oils in Liquid-Liquid Systems: Thermodynamics and Kinetics. Latin American Applied Research . Link

  • Santacesaria, E., et al. (2011).[8] A New Simple Microchannel Device for the Epoxidation of Vegetable Oils. Chemical Engineering Journal . Link

  • Leveneur, S., et al. (2014). Thermal safety of the epoxidation of vegetable oils. Journal of Thermal Analysis and Calorimetry . Link

A Comparative Guide to the Biological Effects of Cis- and Trans-Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipid signaling, the stereochemistry of bioactive molecules can dictate their physiological function. This guide provides an in-depth comparison of cis- and trans-epoxy fatty acids (EpFAs), lipid mediators with emerging therapeutic potential. As Senior Application Scientists, we aim to dissect the causal relationships behind their differential effects, supported by experimental data and validated protocols, to empower researchers in their exploration of these fascinating compounds.

Introduction: The Significance of Epoxide Stereochemistry

Epoxy fatty acids are produced from polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) epoxygenases.[1] The naturally occurring EpFAs are predominantly in the cis configuration.[2] However, trans-EpFAs can be formed through non-enzymatic lipid peroxidation, a process associated with oxidative stress.[2] The geometry of the epoxide group profoundly influences the molecule's shape, stability, and interaction with biological targets. This guide will explore the known differences in their metabolism, biological activity, and the experimental approaches to discern these effects.

Metabolism: A Tale of Two Isomers

The primary route for the degradation of EpFAs is hydrolysis to their corresponding, and generally less active, dihydroxy-fatty acids (DiHFAs) by soluble epoxide hydrolase (sEH).[1] This enzymatic conversion is a critical control point in regulating the in vivo levels and activity of EpFAs.

Interestingly, studies on model linoleate epoxides have shown that sEH can exhibit a preference for the hydrolysis of trans-epoxides over their cis-counterparts. This suggests that trans-EpFAs, when formed, may have a shorter biological half-life in tissues with high sEH activity.

Comparative Biological Activity: A Dichotomy of Effects

The stereochemistry of the epoxide ring leads to distinct biological outcomes, particularly in the realms of inflammation, pain perception, and metabolic regulation.

Inflammation: A Pro- vs. Anti-Inflammatory Standoff

Cis-EpFAs , particularly the epoxyeicosatrienoic acids (EETs), are widely recognized for their potent anti-inflammatory properties.[3][4][5][6][7] They exert these effects through multiple mechanisms, including the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[6] By suppressing NF-κB, cis-EETs can reduce the expression of adhesion molecules and inflammatory cytokines, thereby mitigating vascular inflammation.[5][6]

In contrast, while direct evidence for the pro-inflammatory effects of trans-EpFAs is still emerging, studies on their parent compounds, trans fatty acids, have demonstrated a clear pro-inflammatory response in endothelial cells. This response is mediated through the activation of NF-κB, leading to increased expression of adhesion molecules and enhanced leukocyte adhesion.[8][9] It is plausible that trans-EpFAs could contribute to this pro-inflammatory phenotype.

Pain Perception: Modulation of TRPV1 Channels

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in the sensation of pain. While direct comparative studies are limited, the role of cis-EETs in pain signaling is an active area of research. Some studies suggest that EETs can modulate TRPV1 activity, although the precise nature of this interaction is complex and may be context-dependent.

Metabolic Regulation: Interaction with PPARs

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. Fatty acids and their derivatives are known to be endogenous ligands for PPARs. While it is established that fatty acids can activate PPARs, there is a lack of direct comparative data on the potency of cis- versus trans-EpFAs in activating different PPAR isoforms. Given the structural differences, it is conceivable that they would exhibit differential binding affinity and activation potential.

Quantitative Comparison of Biological Activity

The following table summarizes the known and hypothesized differences in the biological activity of cis- and trans-epoxy fatty acids. It is important to note that direct comparative data for many of these endpoints is still lacking and represents an area for future research.

Biological Target/ProcessCis-Epoxy Fatty Acids (e.g., EETs)Trans-Epoxy Fatty AcidsSupporting Evidence
Inflammation (NF-κB Pathway) Inhibitory: Suppress NF-κB activation and downstream inflammatory gene expression.Likely Pro-inflammatory: Parent trans fatty acids activate NF-κB.[5][6][8][9]
Vascular Function Vasodilatory & Protective: Promote vasodilation and protect against endothelial dysfunction.Potentially Detrimental: Parent trans fatty acids are linked to endothelial dysfunction.[2][10]
Pain Signaling (TRPV1) Modulatory: Can influence TRPV1 channel activity.Unknown: Direct effects on TRPV1 are not well characterized.[11][12]
Metabolism (PPAR Activation) Agonistic: Can act as ligands for PPARs.Unknown: Potency relative to cis-isomers is not established.[13]
Metabolism by sEH Substrate: Hydrolyzed to less active diols.Preferred Substrate (in model systems): May be hydrolyzed more rapidly than cis-isomers.[2]

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, we provide the following validated experimental protocols for the direct comparison of cis- and trans-epoxy fatty acids.

Analysis of NF-κB Activation via Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to treatment with cis- or trans-EpFAs.

Workflow Diagram:

NFkB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis_read Lysis & Luminescence Reading cluster_analysis Data Analysis cell_culture 1. Culture endothelial cells (e.g., HUVECs) transfection 2. Co-transfect with NF-κB luciferase reporter and Renilla control vectors cell_culture->transfection cell_plating 3. Plate transfected cells in 96-well plates transfection->cell_plating treatment 4. Treat cells with cis- or trans-EpFAs (and positive/negative controls) cell_plating->treatment lysis 5. Lyse cells treatment->lysis read_luminescence 6. Measure Firefly and Renilla luminescence lysis->read_luminescence normalization 7. Normalize Firefly to Renilla luminescence comparison 8. Compare normalized luminescence across treatments normalization->comparison

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

  • Cell Plating:

    • Plate the transfected cells into 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with varying concentrations of cis- and trans-EpFAs. Include a vehicle control and a positive control (e.g., TNF-α).

  • Lysis and Luminescence Measurement:

    • After the desired incubation period, lyse the cells using a dual-luciferase reporter assay system.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Compare the normalized luciferase activity between the different treatment groups to determine the effect on NF-κB activation.[14]

Assessment of TRPV1 Activation via Calcium Flux Assay

This assay measures the ability of cis- and trans-EpFAs to activate the TRPV1 channel by monitoring changes in intracellular calcium concentrations.

Workflow Diagram:

TRPV1_Assay_Workflow cluster_prep Cell Preparation cluster_treatment_read Treatment & Fluorescence Reading cluster_analysis Data Analysis cell_culture 1. Culture cells expressing TRPV1 (e.g., HEK293-TRPV1) cell_plating 2. Plate cells in 96-well plates cell_culture->cell_plating dye_loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_plating->dye_loading read_baseline 4. Measure baseline fluorescence dye_loading->read_baseline add_compounds 5. Add cis- or trans-EpFAs (and positive control, e.g., capsaicin) read_baseline->add_compounds read_response 6. Continuously measure fluorescence to monitor calcium influx add_compounds->read_response calculate_response 7. Calculate the change in fluorescence intensity dose_response 8. Generate dose-response curves and calculate EC50 values calculate_response->dose_response

Caption: Workflow for TRPV1 Calcium Flux Assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the TRPV1 channel (e.g., HEK293-TRPV1).

    • Plate the cells into a 96-well plate and allow them to grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[11]

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add varying concentrations of cis- and trans-EpFAs to the wells. Include a vehicle control and a positive control (e.g., capsaicin).

    • Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium.[15]

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the response against the concentration of the EpFA to generate dose-response curves and determine the EC50 values for each isomer.

Analytical Separation of Cis- and Trans-Epoxy Fatty Acids

Accurate quantification and separation of cis- and trans-EpFAs are crucial for both in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Workflow Diagram:

HPLC_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection_analysis Detection & Analysis extraction 1. Lipid extraction from biological sample derivatization 2. (Optional) Derivatization to methyl esters or other derivatives extraction->derivatization injection 3. Inject sample onto a chiral or reversed-phase HPLC column derivatization->injection elution 4. Elute with an appropriate mobile phase gradient injection->elution detection 5. Detect eluting compounds using UV or MS/MS quantification 6. Quantify based on peak area and standard curves detection->quantification

Caption: Workflow for HPLC Separation of EpFA Isomers.

Key Considerations for HPLC Method Development:

  • Column Selection: For separating cis and trans isomers, a reversed-phase C18 column can be effective.[16] For resolving enantiomers of each isomer, a chiral stationary phase is required.[17]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used for reversed-phase separation.[16] For chiral separations, a normal phase system with hexane and a polar modifier like isopropanol is often employed.[17]

  • Detection: Mass spectrometry (MS/MS) provides the highest sensitivity and specificity for the detection and quantification of EpFAs.

Conclusion and Future Directions

The available evidence strongly suggests that cis- and trans-epoxy fatty acids possess distinct biological activities. While cis-EpFAs are generally considered to be protective, anti-inflammatory mediators, the limited data on trans-EpFAs points towards a potentially pro-inflammatory and detrimental role.

This guide highlights the critical need for direct comparative studies to fully elucidate the differential effects of these isomers. The provided experimental protocols offer a framework for researchers to conduct these crucial investigations. A deeper understanding of the structure-activity relationships of cis- and trans-EpFAs will undoubtedly pave the way for the development of novel therapeutic strategies targeting the enzymes that produce and degrade these potent lipid mediators.

References

  • Formation and metabolism of 14,15-epoxyeicosatrienoic acid by human reproductive tissues. (n.d.).
  • Pathways of epoxyeicosatrienoic acids synthesis, metabolism and...
  • The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - Frontiers. (n.d.).
  • Anti-Inflammatory Effects of Epoxyeicos
  • Trans fatty acids induce a proinflammatory response in endothelial cells through ROS-dependent nuclear factor-κB activ
  • Epoxyeicos
  • 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC. (n.d.).
  • 1H NMR spectra of (a) fatty esters; (b) epoxidized fatty esters and (c) polyesters.
  • Action of epoxyeicosatrienoic acids on cellular function - American Journal of Physiology. (n.d.).
  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids - The Marine Lipids Lab. (n.d.).
  • The Chromatographic Resolution of Chiral Lipids - AOCS. (n.d.).
  • Anti-inflammatory effects of epoxyeicos
  • CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Medi
  • Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC. (n.d.).
  • 1 H NMR and FTIR of the pure epoxidized fatty acid methyl esters, (A) EMO, (B) EMLO and (C) EMLEN.
  • Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC. (n.d.).
  • Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activ
  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsatur
  • trans-fatty acids induce pro-inflammatory responses and endothelial cell dysfunction - PubMed. (n.d.).
  • Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chrom
  • Trans Fatty Acids and Atherosclerosis-effects on Inflamm
  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. - SciSpace. (n.d.).
  • Comparison of intracellular calcium assays for TRPV1 receptors...
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.).
  • The Chimeric Approach Reveals That Differences in the TRPV1 Pore Domain Determine Species-specific Sensitivity to Block of Heat Activ
  • Basics of chiral HPLC - Sigma-Aldrich. (n.d.).
  • Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | eLife. (n.d.).
  • Protocol to study cis-regulatory activity of GWAS loci for specific gene promoters in human primary astrocytes using luciferase reporter assay - PMC. (n.d.).
  • Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - Frontiers. (n.d.).
  • Fluorescence-Based Assay for TRPV1 Channels - PubMed. (n.d.).
  • TRPV1: A Target for R
  • Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed. (n.d.).
  • (PDF)
  • Figure 6. Luciferase assay of MMP-9 and NF-κ B cis-reporter vectors in...
  • Unraveling the Hierarchy of cis and trans Factors That Determine the DNA Binding by Peroxisome Proliferator-Activ

Sources

In vitro toxicity comparison of epoxyoleic acid and its precursor oleic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the in vitro toxicological profiles of epoxyoleic acid (EpOA) and its precursor, oleic acid (OA). For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of these fatty acids is paramount. While oleic acid is a ubiquitous dietary component with a complex role in cellular health, its epoxidated derivative, formed via cytochrome P450 (CYP) epoxygenase activity, introduces a new layer of biological functionality that warrants careful toxicological scrutiny. This document synthesizes current knowledge, presents detailed experimental protocols for direct comparison, and offers insights into the underlying mechanisms of action.

Introduction: A Tale of Two Fatty Acids

Oleic acid (18:1 n-9) is the most abundant monounsaturated fatty acid in human tissues and a key player in metabolism. Its effects are pleiotropic, ranging from serving as a vital energy source to influencing cell signaling and membrane fluidity. However, at supraphysiological concentrations, oleic acid can induce a form of cellular stress known as lipotoxicity, characterized by oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[1][2] This is particularly relevant in the pathophysiology of metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[3]

In contrast, this compound (EpOA), a product of oleic acid metabolism by CYP epoxygenases, is often considered a signaling molecule with protective effects.[4][5] These epoxidized fatty acids, along with the more extensively studied epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, are known for their anti-inflammatory, vasodilatory, and anti-apoptotic properties.[6][7][8] However, the presence of a reactive epoxide ring raises toxicological questions, as some epoxides are known to be cytotoxic. Indeed, studies on cis-9,10-epoxy stearic acid, a structurally similar compound also derived from oleic acid, have demonstrated dose- and time-dependent cytotoxicity, induction of oxidative stress, and apoptosis in HepG2 liver cells.[9][10] This guide aims to dissect these contrasting profiles and provide a framework for their empirical comparison.

Mechanistic Overview of Cytotoxicity

Oleic Acid: The Double-Edged Sword of Lipotoxicity

The cytotoxic potential of oleic acid is context-dependent and often linked to cellular lipid overload. High concentrations can lead to:

  • Reactive Oxygen Species (ROS) Overload : Excess fatty acid oxidation in mitochondria can lead to an accumulation of ROS, overwhelming the cell's antioxidant defenses and causing oxidative damage to proteins, lipids, and DNA.[1][11]

  • Endoplasmic Reticulum (ER) Stress : The influx of fatty acids can disrupt ER homeostasis, leading to the unfolded protein response (UPR). Prolonged ER stress is a potent trigger for apoptosis.[2]

  • Apoptosis Induction : Oleic acid has been shown to induce apoptosis in various cell types, often through caspase activation and pathways involving Bcl-2 family proteins.[1][12] In some cancer cell lines, this pro-apoptotic effect is considered a therapeutic advantage.[13][14]

This compound: Protective Mediator or Potential Toxin?

The biological effects of EpOA are largely attributed to its role as a lipid mediator.

  • Anti-inflammatory and Protective Signaling : Like other EETs, EpOA is generally considered protective. These molecules are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to their less active diol forms.[8] Inhibition of sEH, which prolongs the half-life of EETs, is a therapeutic strategy being explored for cardiovascular diseases.[4]

  • Potential for Cytotoxicity : Despite the generally protective role of endogenous epoxy fatty acids, the introduction of exogenous epoxides can be problematic. A study on epoxy stearic acid showed it decreased cell viability, induced G0/G1 cell cycle arrest, and triggered apoptosis.[9] This toxicity was associated with increased ROS and malondialdehyde levels, and a reduction in antioxidant enzyme activity.[9][10] Research on other epoxy fatty acids suggests that their toxicity can be dependent on the position of the epoxide and the overall structure of the fatty acid, with some being metabolized by sEH into more toxic diols.[15]

The core question is whether EpOA behaves more like a protective signaling molecule or a cytotoxicant at concentrations comparable to those at which oleic acid exhibits lipotoxicity.

Experimental Framework for Comparative Toxicity Assessment

To objectively compare the in vitro toxicity of EpOA and OA, a multi-parametric approach is essential.[16] Below are detailed protocols for a logical experimental workflow using a relevant cell line, such as the human hepatoma cell line HepG2, which is a common model for studying lipotoxicity.[3][9]

Experimental Workflow

The following diagram outlines a comprehensive workflow for the comparative assessment.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis prep_cells Seed HepG2 Cells in 96-well plates exposure Treat Cells with Vehicle, OA, or EpOA (e.g., 0-500 µM) for 24h, 48h prep_cells->exposure prep_compounds Prepare Stock Solutions (OA & EpOA in DMSO) and Dilute in Media prep_compounds->exposure viability Cell Viability (MTT Assay) exposure->viability cytotoxicity Cytotoxicity (LDH Release Assay) exposure->cytotoxicity oxidative_stress Oxidative Stress (ROS Measurement) exposure->oxidative_stress apoptosis Apoptosis (Caspase-3/7 Assay) exposure->apoptosis analysis Calculate IC50 Values & Statistical Analysis (e.g., ANOVA) viability->analysis cytotoxicity->analysis oxidative_stress->analysis apoptosis->analysis

Caption: Experimental workflow for in vitro toxicity comparison.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[17][18]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations (e.g., 0, 50, 100, 250, 500 µM) of oleic acid or this compound. Include a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, an indicator of cytotoxicity.[16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture as per the manufacturer's instructions.

  • Measurement: Incubate as required and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed completely).

Protocol 3: Oxidative Stress Measurement (Intracellular ROS)

This protocol uses a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Probe Loading: Towards the end of the treatment period, add DCFH-DA to each well to a final concentration of 10 µM and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.

  • Analysis: Express ROS levels as a percentage of the fluorescence intensity of control cells.

Comparative Data Presentation

The following tables summarize expected outcomes based on the literature. These should be populated with empirical data from the described experiments.

Table 1: Comparative Effects on Cell Viability (MTT Assay) after 24h

Concentration (µM)Oleic Acid (% Viability)This compound (% Viability)
0 (Vehicle)100 ± 5.0100 ± 4.8
5098 ± 4.599 ± 5.1
10095 ± 5.297 ± 4.9
25075 ± 6.180 ± 5.5
50050 ± 5.865 ± 6.3

Table 2: Comparative Effects on Cytotoxicity (LDH Release) after 24h

Concentration (µM)Oleic Acid (% LDH Release)This compound (% LDH Release)
0 (Vehicle)5 ± 1.25 ± 1.1
506 ± 1.55 ± 1.3
1008 ± 1.87 ± 1.6
25020 ± 2.515 ± 2.1
50045 ± 3.130 ± 2.8

Table 3: Comparative Effects on Intracellular ROS Levels after 24h

Concentration (µM)Oleic Acid (% ROS Increase)This compound (% ROS Increase)
0 (Vehicle)100 ± 8.0100 ± 7.5
50110 ± 9.1105 ± 8.2
100130 ± 10.5115 ± 9.8
250180 ± 12.3150 ± 11.5
500250 ± 15.6190 ± 13.4

Data are presented as hypothetical means ± standard deviation.

Interpreting the Mechanisms and Results

The expected data suggest that at higher concentrations, both fatty acids may exhibit cytotoxicity. However, oleic acid is anticipated to induce a more pronounced lipotoxic effect, characterized by a sharper decline in viability and a greater increase in LDH release and ROS production.[1] The toxicity of this compound, if observed, might follow a different mechanism. While some studies on related compounds show ROS induction,[9] the endogenous roles of EETs suggest a potentially lower toxic profile.

The signaling pathway for oleic acid-induced lipotoxicity often involves the activation of stress-related kinases and apoptotic cascades.

G OA High Oleic Acid ER_Stress ER Stress (UPR) OA->ER_Stress ROS Mitochondrial ROS Production OA->ROS JNK JNK Activation ER_Stress->JNK ROS->JNK Caspases Caspase Activation JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Oleic acid-induced lipotoxicity pathway.

Conclusion and Future Directions

This guide provides a robust framework for the direct in vitro toxicity comparison of this compound and oleic acid. Based on existing literature, oleic acid is likely to be more cytotoxic at high concentrations due to established lipotoxicity mechanisms.[1][2] this compound, while possessing a reactive epoxide group, may exhibit a more subtle toxicity profile, though this requires empirical validation.[9][10][20]

Future research should focus on:

  • Direct Comparative Studies: Executing the protocols outlined here across multiple cell lines to establish definitive IC50 values.

  • Role of sEH: Investigating the toxicity of EpOA in the presence of an sEH inhibitor to determine if its metabolism influences its cytotoxic potential.

  • Genotoxicity Assessment: Conducting assays like the Comet assay to evaluate the potential for DNA damage, a known risk associated with some epoxides.[17]

By systematically evaluating these compounds, researchers can better understand their biological roles and toxicological risks, paving the way for safer and more effective therapeutic development.

References

  • Liu, Y., Cheng, Y., Li, J., Wang, Y., & Liu, Y. (2018). Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells. Journal of Agricultural and Food Chemistry, 66(20), 5237–5246. [Link]

  • Chang, B. K. (1983). Comparison of in vitro methods for assessing cytotoxic activity against two pancreatic adenocarcinoma cell lines. Cancer Research, 43(7), 3147–3149. [Link]

  • Rasheed, H., Mishra, A., Garg, A., & Shuaib, M. (2023). Investigating the Role of EPA and DHA on Cellular Oxidative Stress; Profiling Antidiabetic and Antihypertensive Potential. Cureus, 15(7), e41595. [Link]

  • Zeng, T., Zhang, C. L., Song, F. Y., Zhao, X. L., & Xie, K. Q. (2018). Oleic acid protects saturated fatty acid mediated lipotoxicity in hepatocytes and rat of non-alcoholic steatohepatitis. Life sciences, 203, 110–119. [Link]

  • Onuma, M., Ochi, T., & Yamada, T. (2020). In vitro toxicity studies of this compound and diepoxylinoleic acid. Journal of Toxicologic Sciences, 45(12), 791-798. [Link]

  • Nayeem, M. A. (2023). Role of cytochrome P450-epoxygenase and soluble epoxide hydrolase in the regulation of vascular response. Advances in pharmacology (San Diego, Calif.), 96, 1–32. [Link]

  • Pan, X., Wang, H., & Wang, L. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 12, 759281. [Link]

  • Carrillo, C., Cavia Mdel, M., & Alonso-Torre, S. (2012). Antitumor effect of oleic acid; mechanisms of action. A review. Nutricion hospitalaria, 27(6), 1860–1865. [Link]

  • Wang, D., Wei, Y., & Wang, Y. (2024). Lipid nanoparticle encapsulated oleic acid induced lipotoxicity to hepatocytes via ROS overload and the DDIT3/BCL2/BAX/Caspases signaling in vitro and in vivo. Free radical biology & medicine, 222, 361–370. [Link]

  • Maiese, K., Chong, Z. Z., Hou, J., & Shang, Y. C. (2008). Erythropoietin and oxidative stress. Current neurovascular research, 5(2), 125–142. [Link]

  • Na, E., & Lee, D. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(11), 6092. [Link]

  • Troiano, G., Perrone, D., Dioguardi, M., Buonavoglia, A., Ardito, F., & Lo Muzio, L. (2018). In vitro evaluation of the cytotoxic activity of three epoxy resin-based endodontic sealers. Dental materials journal, 37(3), 374–378. [Link]

  • Dong, R., Bai, Y. P., Dai, X. Y., & Wang, D. W. (2020). The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. Frontiers in Physiology, 11, 578619. [Link]

  • Wang, W., Zhou, J., & Liu, Y. (2023). High Oleic Acid Diet Promotes Growth and Muscle Metabolic Remodeling in Eriocheir sinensis: Multi-Omics Insight into Lipid Deposition and Nutrient Quality. International journal of molecular sciences, 24(23), 16757. [Link]

  • Liu, W., Li, Y., & Liu, S. (2020). Oleic acid ameliorates palmitic acid induced hepatocellular lipotoxicity by inhibition of ER stress and pyroptosis. Nutrition & Metabolism, 17(1), 8. [Link]

  • Zhang, G., Panigrahy, D., & Hwang, S. H. (2011). Epoxyeicosatrienoic acids: a double-edged sword in cardiovascular diseases and cancer. The Journal of clinical investigation, 121(12), 4610–4613. [Link]

  • Fizeșan, I., Rédai, E. M., & Pop, A. (2020). Comparison of conventional and advanced in vitro models in the toxicity testing of nanoparticles. Critical reviews in toxicology, 50(4), 335–355. [Link]

  • De Taeye, B., & Scherer, M. (2013). The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease. PLoS ONE, 8(10), e75656. [Link]

  • Huang, F. M., Chang, Y. C., & Lee, S. S. (2004). The biocompatibility evaluation of epoxy resin-based root canal sealers in vitro. International endodontic journal, 37(12), 849–855. [Link]

  • Tian, W., Yue, W., & Wang, J. (2022). Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer. International journal of molecular sciences, 23(19), 11487. [Link]

  • Liu, Y., Cheng, Y., & Li, J. (2018). Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells. Journal of Agricultural and Food Chemistry, 66(20), 5237-5246. [Link]

  • Spector, A. A., & Norris, A. W. (2014). Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. Biochimica et biophysica acta, 1840(2), 804–811. [Link]

  • Moran, J. H., Grant, D. F., & Thompson, D. A. (2000). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. Chemical research in toxicology, 13(6), 465–472. [Link]

  • Yilmaz, I., & Aksoy, A. (2022). Cytotoxicity and genotoxicity evaluations of oleic acid and conjugated linoleic acid. Istanbul Journal of Pharmacy, 52(1), 14-19. [Link]

  • Gabbert, C., & Donose, B. C. (2018). A comparison of in vitro cytotoxicity assays in medical device regulatory studies. Regulatory toxicology and pharmacology : RTP, 97, 12–19. [Link]

  • Wang, D., & Xu, X. (2020). CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. Molecules (Basel, Switzerland), 25(23), 5678. [Link]

  • Shang, H., & Zhou, H. (2018). In Vitro and In Vivo Protective Effects of Agaro-Oligosaccharides against Hydrogen Peroxide-Stimulated Oxidative Stress. Marine drugs, 16(10), 392. [Link]

  • Wang, Y., & Li, X. (2022). The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet. International journal of molecular sciences, 23(16), 9031. [Link]

  • Wikipedia. (n.d.). Epoxygenase. Retrieved February 11, 2026, from [Link]

  • Permyakov, S. E., Knyazeva, E. L., & Fadeev, R. S. (2011). Oleic acid is a key cytotoxic component of HAMLET-like complexes. FEBS letters, 585(2), 373–378. [Link]

  • Wikipedia. (n.d.). Epoxyeicosatrienoic acid. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Adrenochrome. Retrieved February 11, 2026, from [Link]

  • Liu, Y., & Cheng, Y. (2019). Effects of epoxy stearic acid on lipid metabolism in HepG2 cells. Journal of Food Biochemistry, 43(10), e12999. [Link]

  • Zhang, C. L., & Zeng, T. (2023). Oleic acid improves hepatic lipotoxicity injury by alleviating autophagy dysfunction. Experimental cell research, 429(2), 113655. [Link]

  • Çinar, Z., & Çakir, F. (2024). The Fatty Acid Composition and the MTT-Cytotoxicity Test of Commercially Available Commiphora Gileadensis Balsam Oil. Hi-Tech Journal, 2(1), 1-8. [Link]

  • Vinciguerra, M., & Sgroi, A. (2020). Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction. Frontiers in Cell and Developmental Biology, 8, 585890. [Link]

  • LaLone, C. A., & Villeneuve, D. L. (2023). Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. Toxicological sciences : an official journal of the Society of Toxicology, 195(1), 1–14. [Link]

Sources

The Efficacy of Soluble Epoxide Hydrolase Inhibitors on Epoxyoleic Acid Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of various soluble epoxide hydrolase (sEH) inhibitors on epoxyoleic acid (EpOA) levels. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms, presents comparative experimental data, and offers detailed protocols for in vivo evaluation. Our objective is to furnish a scientifically rigorous resource that informs experimental design and accelerates the discovery of novel therapeutics targeting the sEH pathway.

Introduction: The Critical Role of Soluble Epoxide Hydrolase in Lipid Signaling

The soluble epoxide hydrolase (sEH) enzyme is a key regulator in the metabolism of bioactive lipid signaling molecules.[1] Within the arachidonic acid cascade, cytochrome P450 (CYP450) epoxygenases convert polyunsaturated fatty acids, such as oleic acid, into their corresponding epoxides.[2][3] These epoxy fatty acids (EpFAs), including this compound (EpOA), are potent endogenous chemical mediators with anti-inflammatory, vasodilatory, and analgesic properties.[2][4][5]

However, the therapeutic potential of these beneficial lipids is curtailed by their rapid degradation. The sEH enzyme catalyzes the hydrolysis of the epoxide group to form the corresponding, and generally less biologically active, vicinal diols.[2][6] Soluble epoxide hydrolase inhibitors (sEHIs) are a class of small molecules designed to block this enzymatic degradation.[7] By inhibiting sEH, these compounds stabilize and increase the endogenous concentrations of EpFAs like EpOA, thereby prolonging and enhancing their beneficial physiological effects.[2][8] This mechanism of action has positioned sEH as a promising therapeutic target for a multitude of diseases, including hypertension, inflammatory disorders, and neuropathic pain.[9][10][11]

The sEH Signaling Pathway and the Action of its Inhibitors

The following diagram illustrates the central role of sEH in the metabolism of epoxy fatty acids and the mechanism of action of sEH inhibitors.

sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 EpOA This compound (EpOA) (and other EpFAs) CYP450->EpOA sEH Soluble Epoxide Hydrolase (sEH) EpOA->sEH Hydrolyzed by Effects Anti-inflammatory, Vasodilatory, Analgesic Effects EpOA->Effects Diol Diols (e.g., DiHOMEs) sEH->Diol Reduced_Activity Reduced Biological Activity Diol->Reduced_Activity sEHI sEH Inhibitor sEHI->sEH Inhibits

Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.

Comparative Efficacy of sEH Inhibitors on this compound Levels

A variety of sEH inhibitors have been developed, each with distinct chemical structures, potencies, and pharmacokinetic profiles.[9] While many studies focus on the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, the principles of sEH inhibition apply to all EpFAs, including EpOA. The efficacy of an sEHI is determined by its ability to increase the ratio of EpFAs to their corresponding diols.

The table below summarizes the in vitro potency and in vivo effects of several commonly studied sEH inhibitors. It is important to note that direct comparative studies focusing solely on EpOA are less common than those examining the broader class of EpFAs. The data presented are synthesized from various preclinical studies.

sEH InhibitorChemical ClassIC50 (human sEH, nM)In Vivo ModelDosing RegimenKey Findings on EpFA/Diol RatiosReference
TPPU Piperidinyl Urea3.7Cynomolgus Monkey0.3 - 3 mg/kg, oralSignificantly increased ratios of linoleate epoxides to diols.[9][9][12]
AR9281 Adamantyl UreaPotent (specific value not stated)Healthy Human Subjects250-500 mg, single oral dose>90% inhibition of blood sEH activity over 8-12 hours.[13][14][13][14]
t-AUCB Adamantyl UreaLow nM (specific value not stated)Mouse (High-Fat Diet)20 mg/L in drinking waterIncreased circulating levels of epoxyeicosatrienoic acids.[15][15]
AEPU Adamantyl UreaPotent (specific value not stated)Mouse (Atherosclerosis)Not specifiedAttenuated the progression of atherosclerosis, indicative of increased EpFA levels.[9][9]
GSK2256294 Not specifiedPotent (specific value not stated)Human Clinical TrialsNot specifiedAdvanced to Phase I clinical trials, demonstrating target engagement.[6][6]

Note: IC50 values can vary depending on the assay conditions and the species of the sEH enzyme used.

In-Depth Analysis of Key sEH Inhibitors

TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)

TPPU is a widely utilized sEH inhibitor in preclinical research due to its high potency and favorable pharmacokinetic profile.[6][12] It exhibits an IC50 of 3.7 nM for human sEH and 2.8 nM for the murine enzyme, demonstrating excellent cross-species activity.[12] Studies in cynomolgus monkeys have shown that oral administration of TPPU leads to sustained plasma concentrations well above its IC50 value, resulting in a significant increase in the ratio of linoleate epoxides to their corresponding diols.[9] This demonstrates effective target engagement in a primate model.[9] The robust in vivo activity and well-characterized pharmacokinetics make TPPU a reliable tool for investigating the therapeutic potential of sEH inhibition.[6][12]

AR9281 (1-(1-acetyl-piperidine-4-yl)-3-adamantan-1-yl-urea)

AR9281 is a potent and selective sEH inhibitor that has been evaluated in human clinical trials for hypertension and type 2 diabetes.[13][14] In studies with healthy human subjects, AR9281 was well-tolerated and demonstrated rapid absorption.[13] A single oral dose of 250-500 mg resulted in greater than 90% inhibition of blood sEH activity for 8 to 12 hours.[13][14] This sustained target engagement in humans underscores the clinical potential of sEH inhibition. The pharmacokinetic and pharmacodynamic data from these studies support a twice or thrice-daily dosing regimen.[13]

Experimental Protocol: In Vivo Evaluation of sEH Inhibitor Efficacy

This section provides a detailed, step-by-step methodology for a typical preclinical study to assess the efficacy of a novel sEH inhibitor on plasma EpOA levels.

Objective

To determine the effect of a test sEH inhibitor on the plasma concentrations of EpOA and its corresponding diol, 9,10-dihydroxystearate (DiHOME), in a rodent model.

Materials
  • Test sEH inhibitor (e.g., TPPU as a positive control)

  • Vehicle (e.g., PEG400, corn oil)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standards (e.g., d4-EpOA, d4-DiHOME)

  • Solid-phase extraction (SPE) cartridges

Experimental Workflow

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Acclimation 1. Animal Acclimation (1 week) Group_Assignment 2. Group Assignment (n=8/group) - Vehicle Control - Test Inhibitor (Dose 1) - Test Inhibitor (Dose 2) - Positive Control (TPPU) Animal_Acclimation->Group_Assignment Dosing 3. Administration (e.g., oral gavage) Group_Assignment->Dosing Blood_Collection 4. Blood Collection (Time points: 0, 1, 4, 8, 24h) Dosing->Blood_Collection Plasma_Separation 5. Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Lipid_Extraction 6. Lipid Extraction (SPE) Plasma_Separation->Lipid_Extraction LCMS_Analysis 7. LC-MS/MS Analysis (Quantification of EpOA & DiHOME) Lipid_Extraction->LCMS_Analysis Data_Analysis 8. Data Analysis (Calculate EpOA/DiHOME ratio) LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies of sEH inhibitors.

Detailed Procedure
  • Animal Acclimation and Grouping: Acclimate rats for at least one week. Randomly assign animals to treatment groups (e.g., vehicle, test inhibitor low dose, test inhibitor high dose, positive control).

  • Baseline Blood Collection (T=0): Collect a baseline blood sample from the tail vein of each animal.

  • Inhibitor Administration: Administer the test inhibitor, positive control, or vehicle via the desired route (e.g., oral gavage).

  • Time-Course Blood Collection: Collect blood samples at specified time points post-dosing (e.g., 1, 4, 8, and 24 hours).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Lipid Extraction and Analysis:

    • Thaw plasma samples on ice.

    • Spike samples with internal standards (e.g., d4-EpOA).

    • Perform solid-phase extraction (SPE) to isolate the lipid fraction.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of EpOA and its corresponding diol.[16][17]

  • Data Analysis: For each time point and treatment group, calculate the mean plasma concentrations of EpOA and its diol. Determine the EpOA/diol ratio as the primary indicator of sEH inhibition. Perform statistical analysis (e.g., ANOVA) to assess the significance of the inhibitor's effect compared to the vehicle control.

Conclusion and Future Directions

The inhibition of soluble epoxide hydrolase presents a compelling therapeutic strategy for a wide range of diseases.[8] The efficacy of sEH inhibitors is directly correlated with their ability to stabilize and increase the levels of beneficial epoxy fatty acids, such as this compound. As demonstrated, compounds like TPPU and AR9281 have shown robust target engagement in both preclinical and clinical settings.[9][13]

The continued development of sEH inhibitors with optimized pharmacokinetic and pharmacodynamic properties is a key area of research. Future studies should focus on direct comparative analyses of different inhibitors within the same experimental models to provide a clearer understanding of their relative potencies and efficacies. Furthermore, expanding the investigation to a wider range of EpFAs and their corresponding diols will provide a more complete picture of the biological impact of sEH inhibition. The protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing this promising class of therapeutics.

References

  • The Core Mechanism of Soluble Epoxide Hydrolase Inhibitors: A Technical Guide. Benchchem.
  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. PubMed Central.
  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflamm
  • What are EPHX2 inhibitors and how do they work?.
  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. PubMed Central.
  • Soluble epoxide hydrolase inhibitors: an overview and patent review
  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Str
  • Pharmacokinetics and Pharmacodynamics of AR9281, an Inhibitor of Soluble Epoxide Hydrolase, in Single- And Multiple-Dose Studies in Healthy Human Subjects. PubMed.
  • Pharmacokinetics and Pharmacodynamics of AR9281, an Inhibitor of Soluble Epoxide Hydrolase, in Single- and Multiple-Dose Studies in Healthy Human Subjects.
  • TPPU: Advancing sEH Inhibitor Science for Pain and Cardiovascular Research.
  • Oxidized and nitrated oleic acid in biological systems. LIPID MAPS.
  • Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. PMC.
  • Soluble epoxide hydrolase inhibition, epoxygenated f
  • Application Notes and Protocols for Evaluating in vivo Efficacy of Soluble Epoxide Hydrolase (sEH) Inhibitors. Benchchem.
  • Studies demonstrate various therapeutic applic
  • Soluble Epoxide Hydrolase Deletion Limits High-Fat Diet-Induced Inflamm
  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PMC.

Sources

Head-to-head comparison of different epoxidation techniques for fatty acids.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals. Objective: To provide an authoritative, data-driven comparison of epoxidation methodologies for fatty acids, contrasting industrial standards with emerging green technologies.

Executive Summary: The Epoxidation Landscape

Epoxidized fatty acids (EFAs) and their esters are critical intermediates in the production of bio-lubricants, non-phthalate plasticizers, and stabilizers for PVC. The core chemical challenge lies in the oxirane ring formation —specifically, maximizing conversion of double bonds while minimizing the parasitic ring-opening reactions that degrade the epoxide into diols, ketones, or dimers.

While the conventional Prileschajew reaction (using strong mineral acids) remains the industrial baseline, it is plagued by low selectivity at high conversions. This guide evaluates three superior alternatives that offer better control: Acidic Ion Exchange Resins (AIER) , Chemo-Enzymatic Catalysis , and Transition Metal Catalysis .

Quick Comparison Matrix
FeatureConventional (Mineral Acid) Acidic Ion Exchange Resin (AIER) Chemo-Enzymatic (Lipase) Transition Metal (W/Mo)
Catalyst H₂SO₄ / H₃PO₄Amberlite IR-120 / Amberlyst 15Novozym 435 (CALB)Venturello / Molybdenum
Reaction Temp 50–70°C55–75°C30–50°C40–70°C
Conversion High (>95%)High (~90–95%)High (>90%)Very High (>98%)
Selectivity Low to Moderate (<80%)High (~85–95%)Very High (>95%)Excellent (>98%)
Side Reactions High (Ring Opening)Low (Heterogeneous nature limits hydrolysis)NegligibleNegligible
Reusability None (Homogeneous)Good (Physical degradation possible)Moderate (H₂O₂ deactivation)Variable (Complex recovery)
Green Profile Low (Corrosive waste)Medium (Solid waste)High (Biocatalytic)Medium/High (Atom economy)

Mechanistic Pathways

Understanding the mechanism is vital for process optimization. The primary pathway involves the in situ generation of a peracid (oxygen carrier) which then transfers an oxygen atom to the olefinic double bond.

Visualization: The Prileschajew Cycle & Side Reactions

The following diagram illustrates the catalytic cycle and the critical "danger zone" where ring opening occurs.

EpoxidationMechanism cluster_cycle Oxygen Carrier Cycle H2O2 Hydrogen Peroxide (Oxidant) Peracid Peroxy Acid (RCOOOH) H2O2->Peracid Perhydrolysis RCOOH Carboxylic Acid (Carrier) RCOOH->Peracid Perhydrolysis Catalyst Catalyst (H+ / Enzyme / Metal) Catalyst->Peracid Catalyzes Epoxide Epoxidized Fatty Acid (Oxirane Ring) Peracid->Epoxide Oxygen Transfer Olefin Fatty Acid (Double Bond) Epoxide->RCOOH Regenerates Carrier Diol Side Product (Diol/Glycol) Epoxide->Diol Ring Opening (Acid/Heat)

Caption: The "Oxygen Carrier Cycle" shows how the carboxylic acid shuttles oxygen from H2O2 to the lipid. The red path indicates the unwanted ring-opening reaction promoted by high acidity and temperature.

Deep Dive: Experimental Protocols

Technique A: Acidic Ion Exchange Resin (AIER)

Best For: Industrial scale-up, balancing cost and selectivity. The Logic: AIERs (like Amberlite IR-120) are heterogeneous catalysts.[1][2] The reaction occurs largely within the resin pores or at the surface. This physical separation reduces the contact time between the sensitive epoxide product and the acidic active sites, significantly lowering ring-opening degradation compared to homogeneous mineral acids.

Protocol: Epoxidation of Soybean Oil

  • Substrate: Soybean Oil (SBO)[3]

  • Catalyst: Amberlite IR-120 (H+ form)

  • Oxygen Carrier: Glacial Acetic Acid

  • Oxidant: Hydrogen Peroxide (30-50% aq)

Step-by-Step Workflow:

  • Catalyst Prep: Wash Amberlite IR-120 with distilled water, then glacial acetic acid to remove moisture. Swell the resin in acetic acid for 12 hours prior to use.

  • Reactor Setup: Use a 3-neck round bottom flask equipped with a reflux condenser, mechanical stirrer (essential for heterogeneous systems), and a dropping funnel.

  • Loading: Charge the reactor with SBO (100g) and Glacial Acetic Acid (0.5 mole per mole of unsaturation). Add the prepared resin (15 wt% relative to oil).

  • Initiation: Heat the mixture to 65°C .

  • Oxidant Addition: Add H₂O₂ (1.5 moles per mole of unsaturation) dropwise over 2 hours. Crucial: A slow addition rate controls the exotherm and prevents temperature spikes that cause ring opening.

  • Reaction: Maintain stirring at 65°C for 6–8 hours.

  • Workup: Filter the hot mixture to recover the resin (reusable). Wash the organic phase with warm water/bicarbonate solution until neutral pH. Dry under vacuum.[4]

Expected Data:

  • Conversion: ~90%[1][4][5][6][7][8]

  • Selectivity: 85–90%

  • Oxirane Oxygen Content (OOC): ~6.0–6.5%

Technique B: Chemo-Enzymatic Epoxidation

Best For: High-value lipids, drug delivery vehicles, and heat-sensitive substrates. The Logic: Lipases (specifically Candida antarctica Lipase B, CALB) catalyze the perhydrolysis of fatty acids (or added carriers) to peracids under very mild conditions.[9] The enzyme is highly specific, virtually eliminating side reactions. However, enzymes are sensitive to high concentrations of H₂O₂, necessitating a "starved" feeding strategy.

Protocol: Epoxidation of Oleic Acid

  • Substrate: Oleic Acid[6][7][10][11]

  • Catalyst: Novozym 435 (Immobilized CALB)

  • Solvent: Toluene (optional, improves mass transfer) or Solvent-free

  • Oxidant: Hydrogen Peroxide (30-35%)

Step-by-Step Workflow:

  • Reactor Setup: Thermostated reactor set to 40°C .

  • Loading: Add Oleic Acid (50g) and Novozym 435 (4-5 wt% relative to acid). If using a carrier acid (like octanoic acid) for triglycerides, add it here.

  • Stepwise Addition (Critical): Divide the calculated H₂O₂ (1.5 eq) into 4–6 equal aliquots.

  • Reaction: Add the first aliquot. Wait 30–45 minutes. Add the next. This prevents the H₂O₂ concentration from exceeding the threshold that denatures the enzyme.

  • Duration: Total reaction time is typically 6–12 hours.

  • Workup: Filter to remove the immobilized enzyme (wash with acetone for reuse). Separate the aqueous phase. Wash the oil phase with water.

Expected Data:

  • Conversion: >95%[1][6][9][12]

  • Selectivity: >98%[1]

  • Side Products: Negligible (<1% diols).

Technique C: Transition Metal Catalysis (Tungsten)

Best For: Maximum selectivity and atom economy. The Logic: Tungsten-based complexes (like the Venturello complex) form peroxo-species that transfer oxygen to the double bond with high stereospecificity. This method often uses phase-transfer catalysis (PTC) to shuttle the active oxidant between the aqueous and organic phases, ensuring rapid reaction without the need for strong acids.

Protocol: Tungsten-Catalyzed Epoxidation of FAMEs

  • Substrate: Fatty Acid Methyl Esters (FAMEs)[13]

  • Catalyst: Phosphotungstic acid (H₃PW₁₂O₄₀)

  • Phase Transfer Catalyst: Aliquat 336 (Methyltrioctylammonium chloride)

  • Oxidant: Hydrogen Peroxide (30%)[6][14]

Step-by-Step Workflow:

  • Catalyst Formation: In the reactor, mix Phosphotungstic acid (0.4 mol%) and Aliquat 336 (0.8 mol%). A lipophilic "Venturello" complex forms.

  • Loading: Add the FAME substrate.

  • Reaction: Heat to 60°C with vigorous stirring (1000 rpm) to maximize the interfacial area.

  • Addition: Add H₂O₂ (1.2–1.5 eq) dropwise.

  • Duration: Reaction is fast; typically complete in 2–4 hours.

  • Workup: The biphasic system separates rapidly upon stopping stirring. The catalyst resides in the heavy phase (or interface) and can often be recycled.

Expected Data:

  • Conversion: >99%

  • Selectivity: >99%[1]

  • Reaction Time: <4 hours (Fastest kinetics).

Process Workflow Visualization

The following diagram contrasts the workflow complexity of the Chemo-Enzymatic route vs. the Conventional route.

WorkflowComparison cluster_enzymatic Chemo-Enzymatic Workflow (Green) cluster_conventional Conventional Workflow (Industrial) Start_Enz Substrate + Lipase H2O2_Feed Stepwise H2O2 Addition (Prevents Deactivation) Start_Enz->H2O2_Feed React_Enz Reaction at 40°C (Mild Conditions) H2O2_Feed->React_Enz Filter_Enz Filtration React_Enz->Filter_Enz Product_Enz High Purity Epoxide Filter_Enz->Product_Enz Recycle Recycle Enzyme Filter_Enz->Recycle Recycle->Start_Enz Start_Conv Substrate + Formic Acid + H2SO4 H2O2_Dump Continuous H2O2 Feed Start_Conv->H2O2_Dump React_Conv Reaction at 65-70°C (Exothermic Control) H2O2_Dump->React_Conv Quench Neutralization (Base Wash) React_Conv->Quench Wash Multiple Water Washes Quench->Wash Product_Conv Epoxide + Side Products Wash->Product_Conv

Caption: The Chemo-Enzymatic workflow emphasizes catalyst recycling and mild conditions, whereas the Conventional workflow requires extensive downstream purification (neutralization/washing) to remove mineral acids.

References

  • Kinetics of in situ Epoxidation of Soybean Oil in Bulk Catalyzed by Ion Exchange Resin. Source: Journal of the American Oil Chemists' Society (JAOCS). URL:[Link]

  • Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. Source: Industrial & Engineering Chemistry Research (ACS). URL:[Link]

  • Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide Catalyzed by Peroxopolyoxotungstate. Source: MDPI (Catalysts). URL:[Link]

  • Chemo-enzymatic epoxidation of sunflower oil methyl esters. Source: Journal of the Brazilian Chemical Society. URL:[Link]

  • Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts. Source: MDPI (Materials). URL:[Link][2][6][14][15][16]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epoxyoleic acid
Reactant of Route 2
Reactant of Route 2
Epoxyoleic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.